3-Aminocarbonylphenylboronic acid
Description
Properties
IUPAC Name |
(3-carbamoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWHKRJEBENCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372263 | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351422-73-6 | |
| Record name | 3-carbamoylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-carbamoylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Aminocarbonylphenylboronic acid chemical properties
An In-depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: Properties, Reactivity, and Applications
Introduction
This compound, also known as 3-carbamoylphenylboronic acid, is a bifunctional organic compound that has emerged as a cornerstone building block in modern synthetic chemistry and drug discovery. As a member of the arylboronic acid family, it possesses the unique reactivity of the boronic acid moiety, most notably in palladium-catalyzed cross-coupling reactions. The presence of the aminocarbonyl (carboxamide) group at the meta-position imparts distinct electronic properties and provides a crucial handle for hydrogen bonding and further functionalization. This combination makes it an exceptionally valuable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active agents and advanced materials.
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, providing field-proven insights into its application, handling, and synthetic utility.
Physicochemical Properties and Structural Analysis
The utility of this compound is fundamentally derived from its unique molecular structure. The molecule consists of a central benzene ring substituted with a boronic acid group (-B(OH)₂) and an aminocarbonyl group (-CONH₂). The boronic acid is an electron-withdrawing group, while the aminocarbonyl group is a meta-directing deactivator, influencing the molecule's reactivity in electrophilic aromatic substitution, though its primary utility lies in cross-coupling reactions.
The presence of both hydroxyl and amine functionalities allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for its application in medicinal chemistry for molecular recognition at enzyme active sites. Its solid-state nature and moderate solubility in polar organic solvents are consistent with its polar functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 85107-55-7 |
| Molecular Formula | C₇H₈BNO₃ |
| Molecular Weight | 164.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 285-290 °C (decomposes) |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. |
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount reaction involving this compound is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Causality in the Catalytic Cycle:
-
Stability and Tolerance: Arylboronic acids like this one are favored due to their stability to air and moisture, unlike many other organometallic reagents. The aminocarbonyl group is well-tolerated under typical Suzuki conditions, making it a reliable building block without the need for protecting groups.
-
Role of the Base: The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a spectator. It is crucial for the activation of the boronic acid through the formation of a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates the key transmetalation step with the palladium center.
-
The Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the cycle. The choice of ligands on the palladium center is critical for stabilizing the catalyst and modulating its reactivity to achieve high yields.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound make it a "privileged scaffold" in medicinal chemistry.
Serine Protease Inhibitors
The boronic acid group is a bioisostere of the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. It can form a reversible, covalent bond with the catalytic serine residue (Ser-195 in chymotrypsin) in the enzyme's active site. This potent interaction makes boronic acid-containing molecules effective enzyme inhibitors. The aminocarbonylphenyl group serves as a rigid scaffold to which other functionalities can be attached to achieve specificity and additional binding interactions within the enzyme's sub-pockets.
Caption: Boronic acid inhibitor forming a covalent adduct with a serine residue.
Building Block for Bioactive Molecules
Beyond direct inhibition, its primary role is as a versatile reactant. Through Suzuki coupling, the 3-aminocarbonylphenyl moiety can be incorporated into larger, more complex molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The carboxamide group is particularly useful for establishing key hydrogen bond interactions with protein backbones or side chains, anchoring the molecule in the desired binding orientation.
Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow
This protocol describes a representative cross-coupling reaction between this compound and a generic aryl bromide.
Self-Validation and Causality: This protocol is designed as a self-validating system. The inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) catalyst. The choice of a carbonate base is a balance between sufficient basicity to form the boronate and minimizing side reactions. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate (2 mol%) and the phosphine ligand (8 mol%). Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing can aid in the formation of the active catalytic species.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to remove oxygen which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to ensure all reagents are well-suspended.
-
Heating and Reaction: Lower the flask into a pre-heated oil bath (typically 80-100 °C). Allow the reaction to stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. Rationale: This removes inorganic salts and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential for ensuring safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is generally considered an irritant. It may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Over time, boronic acids can undergo dehydration to form cyclic boroxine trimers. While this process is often reversible upon exposure to water during reaction work-up, storing the compound under inert gas (Nitrogen or Argon) is best practice to ensure long-term purity and reactivity.
Conclusion
This compound is more than just a chemical reagent; it is a versatile and enabling tool in the hands of synthetic and medicinal chemists. Its robust stability, predictable reactivity in Suzuki-Miyaura coupling, and the strategic placement of its carboxamide group provide a reliable platform for the efficient construction of complex molecules. From serving as a covalent warhead in enzyme inhibitors to acting as a foundational piece in the assembly of novel therapeutics, its importance in the landscape of modern drug discovery and materials science is well-established and continues to grow. A thorough understanding of its properties and reactivity is paramount for any researcher seeking to leverage its full potential.
3-Aminocarbonylphenylboronic acid synthesis methods
An In-depth Technical Guide to the Synthesis of 3-Aminocarbonylphenylboronic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This compound, also known as 3-carbamoylphenylboronic acid or 3-(dihydroxyboranyl)benzamide, is a pivotal building block in modern medicinal chemistry and materials science. Its utility as a versatile reactant in Suzuki-Miyaura cross-coupling reactions has positioned it as a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel organic materials.[1][2][3] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each approach, present detailed, field-proven protocols, and offer a comparative analysis to inform strategic synthetic planning.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing this compound involves considering the two key functionalities: the boronic acid group and the primary amide (aminocarbonyl) group. Retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most common synthetic routes:
-
C—B Bond Formation: This strategy focuses on introducing the boronic acid moiety onto a pre-existing benzamide scaffold. This is the most prevalent modern approach, leveraging powerful transition-metal-catalyzed borylation reactions.
-
C—N Bond Formation: This classical strategy involves forming the amide bond on a phenylboronic acid precursor that already contains a suitable functional group, such as a carboxylic acid.
Caption: Retrosynthetic analysis of this compound.
Palladium-Catalyzed Miyaura Borylation: The Workhorse Method
The most common and robust method for synthesizing arylboronic acids and their esters is the palladium-catalyzed Miyaura borylation.[4][5] This reaction involves the cross-coupling of an aryl halide (or pseudohalide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Causality and Mechanistic Insight: The catalytic cycle is a cornerstone of modern cross-coupling chemistry.[5] It begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzamide) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boryl species (generated from B₂pin₂ and a base), where the halide on the palladium is replaced by a boryl group. The final step, reductive elimination, forms the C—B bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6] The choice of ligand (e.g., XPhos, SPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and promote the reductive elimination step, leading to higher efficiency.[7]
Caption: Simplified catalytic cycle for Pd-catalyzed Miyaura borylation.
Detailed Experimental Protocol: Borylation of 3-Bromobenzamide
This protocol is adapted from established methodologies for palladium-catalyzed borylation of aryl halides.[7][8]
Materials:
-
3-Bromobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium Acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzamide.
-
Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification of Pinacol Ester: Concentrate the filtrate under reduced pressure. The crude 3-(aminocarbonyl)phenylboronic acid pinacol ester can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water. Add an excess of sodium periodate (NaIO₄) and stir vigorously at room temperature for 4-6 hours. Alternatively, transesterification with a boronic acid scavenger like polystyrene-boronic acid can be used, or simple acidic hydrolysis (e.g., with 1M HCl) can be effective.
-
Final Isolation: After hydrolysis, extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound as a solid, which can be further purified by recrystallization.[9]
Iridium-Catalyzed C—H Borylation: A Modern, Atom-Economical Approach
Direct C—H borylation represents a significant advance in synthetic efficiency, avoiding the need for pre-halogenated starting materials. While iridium catalysts are known for C—H borylation, achieving regioselectivity can be challenging. Groundbreaking work has shown that specialized iridium catalysts bearing a Lewis-acidic ligand can direct the borylation to the meta position of benzamides with high selectivity.[10][11][12]
Causality and Mechanistic Insight: This method's elegance lies in its control of regioselectivity. A bifunctional catalyst is employed, featuring an iridium center for C—H activation and a Lewis acid (LA) moiety (e.g., an alkylaluminum or alkylborane group) integrated into the ligand scaffold.[10][12] The Lewis-basic amide carbonyl of the benzamide substrate coordinates to the Lewis acid site on the ligand. This interaction pre-organizes the substrate, positioning the iridium catalyst in close proximity to the C3 (meta) position of the aromatic ring, thereby favoring C—H activation and subsequent borylation at that site over others.[11]
Caption: Conceptual workflow of meta-selective C-H borylation.
Representative Experimental Protocol: meta-C—H Borylation
This protocol is a conceptual representation based on published methods.[10][13] The specific ligand and iridium precursor are critical and should be sourced from the primary literature.
Materials:
-
Benzamide (or N,N-disubstituted benzamide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(COD)]₂ (Iridium precursor)
-
Specialized Lewis-acidic bipyridine ligand (e.g., L1 as described by Nakao et al.)[10]
-
Anhydrous solvent (e.g., THF or Hexane)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor [Ir(OMe)(COD)]₂ (e.g., 1.5 mol %) and the Lewis-acidic ligand (e.g., 6 mol %). Add anhydrous solvent and stir to form the active catalyst.
-
Reaction Setup: In a separate vial, add the benzamide substrate (1.0 eq) and bis(pinacolato)diboron (1.5 eq).
-
Initiation: Transfer the prepared catalyst solution to the substrate mixture.
-
Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60-80 °C) for the required time (typically 1-24 hours).[13]
-
Work-up and Purification: After cooling, the work-up is similar to the palladium-catalyzed method. The reaction mixture is typically passed through a short plug of silica gel to remove the catalyst, followed by solvent evaporation. The resulting pinacol ester is then purified by chromatography.
-
Hydrolysis: The final hydrolysis step to obtain the free boronic acid follows the procedure described in the previous section.
Synthesis via Amide Bond Formation
A more traditional, yet highly effective, route involves the formation of the amide bond as the final key step. This pathway begins with a commercially available or readily synthesized phenylboronic acid derivative, such as 3-carboxyphenylboronic acid.
Causality and Mechanistic Insight: This approach relies on standard peptide coupling chemistry. The carboxylic acid is activated to make the carbonyl carbon more electrophilic, facilitating nucleophilic attack by ammonia (or an ammonia equivalent). Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then displaced by the amine nucleophile.
Experimental Protocol: Amidation of 3-Carboxyphenylboronic Acid
This protocol is based on standard amide coupling procedures.[14]
Materials:
-
3-Carboxyphenylboronic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
Ammonium chloride (NH₄Cl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: Dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, prepare a solution of the amine source. Add ammonium chloride (1.5 eq) and a non-nucleophilic base like DIPEA (2.5 eq) to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel chromatography.
Comparative Analysis of Synthesis Methods
Choosing the optimal synthetic route depends on factors such as starting material availability, cost, scale, and desired purity.
| Feature | Palladium-Catalyzed Borylation | Iridium-Catalyzed C-H Borylation | Amide Bond Formation |
| Starting Material | 3-Halobenzamide | Benzamide | 3-Carboxyphenylboronic acid |
| Key Advantage | High yields, well-established, broad scope | Atom-economical, avoids pre-functionalization | Simple, predictable, uses standard reagents |
| Key Disadvantage | Requires halogenated starting material | Requires specialized, expensive ligands/catalysts | Can be lower yielding, potential for side reactions |
| Regioselectivity | Defined by starting material halogen position | High meta-selectivity with specific catalysts | Defined by starting material carboxylate position |
| Scalability | Generally good | Potentially limited by catalyst cost | Excellent |
| "Green" Aspect | Generates halide salt waste | High atom economy | Stoichiometric coupling agent waste |
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with several robust methods available to the modern chemist. The palladium-catalyzed Miyaura borylation of 3-halobenzamides remains the most common and reliable workhorse for many applications. However, the emergence of iridium-catalyzed C—H borylation offers a more elegant and atom-economical alternative, showcasing the power of catalyst design to overcome longstanding selectivity challenges.[10] The classical amide formation route remains a valuable and straightforward option, particularly when the carboxylic acid precursor is readily available.
Future research will likely focus on further refining C—H activation methods to lower catalyst loadings, broaden substrate scope, and eliminate the need for expensive or complex ligands. Additionally, the development of flow chemistry protocols for these transformations could offer enhanced safety, efficiency, and scalability for the industrial production of this vital chemical building block.
References
- 1. This compound 351422-73-6 [sigmaaldrich.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 7. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Key Synthetic Intermediate
3-Aminocarbonylphenylboronic acid, registered under CAS number 351422-73-6, has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a phenyl ring functionalized with both a boronic acid and an aminocarbonyl (carboxamide) group—confer upon it a versatile reactivity profile. This guide, intended for researchers and professionals in drug development, provides a comprehensive technical overview of this compound, delving into its synthesis, properties, and, most importantly, its strategic applications in the construction of complex, biologically active molecules. As we will explore, the true value of this reagent lies not just in its capacity to participate in robust carbon-carbon bond-forming reactions but also in its role as a foundational scaffold for a new generation of targeted therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory. This section outlines its key characteristics and provides guidance on safe handling and storage.
Key Properties
| Property | Value | Reference |
| CAS Number | 351422-73-6 | [1] |
| Molecular Formula | C₇H₈BNO₃ | [1] |
| Molecular Weight | 164.95 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 221-226 °C | [2] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [3] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid material.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis and Purification: From Precursors to a High-Purity Reagent
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the starting materials, desired scale, and purity requirements. A common and effective approach involves a palladium-catalyzed cross-coupling reaction followed by functional group manipulation.
Synthetic Pathway
A representative synthetic route begins with a suitable halogenated nitrobenzene derivative, which undergoes a Suzuki-Miyaura coupling with a diboron reagent. The resulting boronic ester is then subjected to reduction of the nitro group and subsequent hydrolysis to yield the final product.
Caption: Generalized synthetic workflow for 3-Aminophenylboronic acid.
Detailed Synthetic Protocol
The following protocol is adapted from a patented industrial method, highlighting its scalability.[1]
Step 1: Coupling Reaction
-
Under a nitrogen atmosphere, charge a reaction vessel with 3-nitrobenzophenone, biboric acid o-catechol ester, and a suitable base (e.g., anhydrous potassium acetate).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable solvent (e.g., dioxane).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitoring by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
Step 2: Reduction and Hydrolysis
-
Quench the reaction by the slow addition of water. This step facilitates the reduction of the nitro group and the hydrolysis of the boronic ester.[1]
-
Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of approximately 1.
-
Separate the aqueous layer and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 5-6 with a base (e.g., sodium hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminophenylboronic acid.
Purification by Recrystallization
High-purity this compound is crucial for its successful application in sensitive downstream reactions. Recrystallization is a common and effective purification method.[4]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of benzene, methanol, and water).[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
An alternative purification strategy involves treating the crude boronic acid with a base to form a salt, which can be isolated and then re-acidified to afford the pure product.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid functionality makes this compound an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] This palladium-catalyzed reaction is widely employed for the synthesis of biaryls, a common motif in pharmaceutical compounds.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide to the palladium(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by a base. The cycle is completed by reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[8]
Experimental Protocol: A General Procedure
The following is a general procedure for a Suzuki-Miyaura coupling using this compound.
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography on silica gel.
The choice of catalyst, base, and solvent is critical and often needs to be optimized for specific substrates.[9]
Applications in Drug Discovery: A Scaffold for Targeted Inhibitors
The true power of this compound is realized in its application as a starting material for the synthesis of highly specific enzyme inhibitors. The aminocarbonyl group provides a convenient handle for further chemical modification, allowing for the construction of complex molecules designed to interact with specific biological targets.
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is a key enzyme in the central nervous system, and its inhibition has shown promise in the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[10][11] this compound is a documented reactant in the synthesis of orally active PDE10A inhibitors.[2][12]
The synthetic strategy often involves a Suzuki coupling to construct a core scaffold, followed by further functionalization of the aminocarbonyl group to achieve the desired pharmacophore.
TpI2 Kinase Inhibitors
Tyrosine kinase 2 (TpI2) is another important target in drug discovery, particularly in the context of autoimmune diseases.[13] this compound serves as a precursor for pyrimidine derivatives that act as TpI2 kinase inhibitors.[2] The synthesis of these inhibitors typically involves the coupling of the boronic acid with a functionalized pyrimidine core.
Peptidomimetic STAT3 Protein Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth and survival, and its aberrant activation is implicated in many cancers.[14][15] this compound is used in the synthesis of peptidomimetic inhibitors that target the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[2][16]
Caption: General workflow from this compound to a targeted inhibitor.
The design of these inhibitors often involves computational modeling to predict the binding interactions with the target protein.[2] The aminocarbonyl group of the starting material can be elaborated into a peptide-like structure that mimics the natural binding partners of STAT3.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the amide protons. ¹¹B NMR can also be used to characterize the boron center.[17]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as the O-H stretching of the boronic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is typically used.
Conclusion: A Versatile and Indispensable Tool
This compound has solidified its position as a valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic versatility offered by its aminocarbonyl handle, makes it an ideal starting point for the construction of complex and potent enzyme inhibitors. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the discovery and development of the next generation of life-saving medicines.
References
- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase 10A Is a Critical Target for Neuroprotection in a Mouse Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Targeting of Cancer Metabolism with Triosephosphate Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding Modes of Peptidomimetics Designed to Inhibit STAT3 | PLOS One [journals.plos.org]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: Properties, Reactivity, and Applications
Introduction
3-Aminocarbonylphenylboronic acid, also known as 3-(dihydroxyboranyl)benzamide, is a versatile bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure uniquely combines a phenylboronic acid moiety with an aminocarbonyl (carboxamide) group. This arrangement provides two distinct reactive sites, making it a valuable building block for creating complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1][2][3] Simultaneously, the amide functionality offers a site for further chemical modification or can act as a key hydrogen bond donor/acceptor, influencing the pharmacological profile of derivative molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthetic utility, and its critical role in the development of novel therapeutics and functional materials.
Molecular and Physicochemical Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is typically a white to off-white or brown solid, and its key identifiers and properties are summarized below.[4]
| Property | Value | Source(s) |
| CAS Number | 351422-73-6 | [5] |
| Molecular Formula | C₇H₈BNO₃ | |
| Molecular Weight | 164.95 g/mol | |
| Appearance | White to off-white/brown solid powder | [4] |
| Melting Point | 221-226 °C | [4] |
| Solubility | Soluble in Methanol | [4] |
| pKa (Predicted) | 7.84 ± 0.10 | [4] |
| Storage Temperature | 2-8°C | [4] |
Structural Identifiers:
-
SMILES: NC(=O)c1cccc(c1)B(O)O
-
InChI: 1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10)
-
InChI Key: WDGWHKRJEBENCE-UHFFFAOYSA-N
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound defines its chemical reactivity, making it a powerful tool in synthetic chemistry.
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an organohalide (or triflate). The reaction is valued for its mild conditions, high functional group tolerance, and excellent yields.[8]
The fundamental mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]
Other Key Reactions
Beyond its role in Suzuki coupling, this compound is a reactant in several other important transformations:
-
Oxidative Cross-Coupling: It can be coupled with mercaptoacetylenes.[4][6]
-
Trifluoromethylation: The molecule can undergo trifluoromethylation using specific reagents like a Collidine trifluoromethylating agent.[4][6]
-
Sensor Development: The boronic acid moiety can selectively and reversibly bind to diols, a property exploited in the development of sensors for saccharides and bacteria detection.[9][10] The 3-aminophenylboronic acid (a closely related compound) is immobilized on a gold electrode to detect changes caused by binding to diol groups on bacterial cell walls.[10]
Applications in Drug Discovery and Development
The true power of this compound is realized in its application as a scaffold in medicinal chemistry. Its use as a reactant has been pivotal in the synthesis of a variety of potent and selective enzyme inhibitors.[4][6]
-
Phosphodiesterase 10A (PDE10A) Inhibitors: It is a key building block for creating orally active PDE10A inhibitors, which are investigated for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.[4][6]
-
TpI2 Kinase Inhibitors: The compound is used in the synthesis of pyrimidine derivatives that act as inhibitors of Tpl2 kinase, a target for inflammatory diseases.[4][6]
-
STAT3 Protein Inhibitors: It serves as a reactant for developing peptidomimetic inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer cell survival and proliferation.[4][6]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Guideline | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Hazard Class | Acute Toxicity 4 (Oral), Irritant | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask |
The product is chemically stable under standard ambient conditions.[11] For disposal, the material should be sent to an approved waste disposal plant in accordance with local regulations.[12]
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative workflow for using this compound in a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound from this compound and an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), aqueous solution (2M)
-
Solvent: 1,4-Dioxane or a Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the chosen aryl bromide (1.2 equiv), Palladium(II) Acetate (0.02 equiv), and Triphenylphosphine (0.08 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species active in the catalytic cycle is oxygen-sensitive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous solution of Potassium Carbonate. The base is essential for activating the boronic acid for the transmetalation step.[13]
-
Reaction Execution: Lower the flask into an oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound stands out as a high-value reagent in modern organic and medicinal chemistry. Its defined physicochemical properties, coupled with the predictable and robust reactivity of its boronic acid function in Suzuki-Miyaura coupling, makes it an indispensable tool. Its successful application in the synthesis of inhibitors for critical disease targets like PDE10A and STAT3 underscores its importance to drug development professionals. As research continues to push the boundaries of molecular design, the utility of well-designed, bifunctional building blocks like this compound will undoubtedly continue to expand.
References
- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 5. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 3-氨基甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Suzuki Coupling [organic-chemistry.org]
3-Aminocarbonylphenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid
Introduction
This compound, also known as 3-carbamoylphenylboronic acid, is a specialized boronic acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a hydrogen-bonding aminocarbonyl (carboxamide) group, makes it an invaluable synthon for constructing complex molecular architectures. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance[1]. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its fundamental properties, synthesis, applications, and safety protocols.
Physicochemical Properties and Identification
The precise characterization of a chemical reagent is fundamental to its effective application in research and development. This compound is a white to off-white powder at room temperature[2]. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BNO₃ | [2][3] |
| Molecular Weight | 164.95 g/mol | [2][3] |
| CAS Number | 351422-73-6 | [2][3][4] |
| Synonyms | 3-Carbamoylphenylboronic acid, Benzamide-3-boronic acid | [5] |
| Melting Point | 221-226 °C | [2][6] |
| Solubility | Soluble in Methanol | [6] |
| Storage Temperature | 2-8°C | [2][6] |
Synthesis and Purification
The synthesis of functionalized arylboronic acids like this compound typically involves the introduction of a boronic acid group onto a pre-functionalized aromatic ring. A common and robust strategy is the palladium-catalyzed cross-coupling reaction (e.g., Miyaura borylation) between an appropriate aryl halide (e.g., 3-bromobenzamide) and a boron source like bis(pinacolato)diboron (B₂pin₂).
Representative Synthesis Workflow
The following protocol outlines a generalized, two-step approach for the synthesis of this compound, starting from 3-bromobenzamide. This pathway is chosen for its high functional group tolerance, which is critical for preserving the amide group.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Aminocarbonyl)phenylboronic acid pinacol ester
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzamide, bis(pinacolato)diboron (B₂pin₂, ~1.1 equivalents), and potassium acetate (KOAc, ~3 equivalents).
-
Add an anhydrous solvent such as dioxane or toluene.
-
Spurge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), typically 2-5 mol%.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
Step 2: Hydrolysis to this compound
-
Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture (e.g., acetone/water).
-
Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature. The hydrolysis of the pinacol ester to the free boronic acid is often facile.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
Wash the solid with cold water and then a non-polar solvent like ether or hexane to remove organic impurities.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., methanol/water). Dry the final product under vacuum.
Core Applications in Drug Discovery and Development
The utility of this compound is primarily demonstrated in its role as a versatile reactant for constructing biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The boronic acid group readily participates in the catalytic cycle with a palladium catalyst to form a new C-C bond with an aryl or heteroaryl halide/triflate. The amide group at the meta-position can serve as a key interaction point with biological targets or as a handle for further chemical modification.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Bioactive Molecules
The strategic placement of the aminocarbonyl group makes this reagent particularly useful for synthesizing targeted inhibitors where hydrogen bonding is crucial for target engagement. Documented applications include its use as a key reactant in the synthesis of:
-
Orally active phosphodiesterase 10A (PDE10A) inhibitors , which are investigated for treating neuropsychiatric disorders like schizophrenia[2].
-
Pyrimidine derivatives as Tpl2 kinase inhibitors , relevant in inflammatory diseases and oncology[2].
-
Peptidomimetic inhibitors of STAT3 protein , a key target in cancer therapy[2].
The journey of many modern pharmaceuticals relies on the efficient construction of complex molecules, a process where boronic acids are indispensable[7][8]. The ability to form biaryl systems is critical for designing molecules that can specifically interact with biological targets[7].
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. The primary risk is acute oral toxicity.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber)[9].
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or equivalent respirator.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9][10].
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[2][6]. The recommended storage temperature is between 2-8°C[2][6].
-
Stability: The product is chemically stable under standard ambient conditions. Boronic acids can be susceptible to dehydration to form boroxines, so keeping containers well-sealed is important.
Conclusion
This compound is a high-value reagent for researchers in organic synthesis and drug development. Its defined molecular structure and weight, coupled with its reliable reactivity in palladium-catalyzed cross-coupling reactions, provide a robust tool for the synthesis of novel bioactive compounds. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound 351422-73-6 [sigmaaldrich.com]
- 3. This compound | 351422-73-6 [chemicalbook.com]
- 4. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | 351422-73-6 [amp.chemicalbook.com]
- 6. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide on 3-Aminocarbonylphenylboronic Acid: A Strategic Building Block for Modern Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective
In the dynamic arena of synthetic chemistry, particularly within pharmaceutical and materials science, the mastery of versatile molecular building blocks is a cornerstone of innovation. 3-Aminocarbonylphenylboronic acid emerges as a compound of significant strategic value. This guide is designed to provide a comprehensive, experience-driven understanding of this reagent, moving beyond simple data recitation to explore the underlying principles of its application and the robust methodologies that ensure its successful implementation in complex synthetic endeavors.
Section 1: Core Molecular Profile and Physicochemical Characteristics
This compound, systematically named 3-(dihydroxyboranyl)benzamide, is an aromatic compound distinguished by the presence of two key functional groups: a boronic acid (-B(OH)₂) and an aminocarbonyl (-C(O)NH₂). This dual functionality underpins its utility as a versatile intermediate in organic synthesis.
The boronic acid moiety is a well-established participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental to the construction of complex molecular frameworks. The aminocarbonyl group, positioned meta to the boronic acid, offers a site for further chemical modification and can engage in crucial hydrogen bonding interactions, a key feature in the design of biologically active molecules.[2][3]
Summary of Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in experimental work.
| Property | Value |
| CAS Number | 351422-73-6[4][5][6] |
| Molecular Formula | C₇H₈BNO₃[4][6] |
| Molecular Weight | 164.95 g/mol [4][6] |
| Appearance | White to off-white powder or solid[4][7] |
| Melting Point | 221-226 °C[4][7] |
| Solubility | Soluble in Methanol[7] |
| Storage | 2-8°C[4][7] |
Structural Representation
The precise arrangement of the functional groups on the phenyl ring is critical to the reactivity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 351422-73-6 [sigmaaldrich.com]
- 5. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | 351422-73-6 [chemicalbook.com]
- 7. 3-氨基甲酰基苯硼酸 | 351422-73-6 [m.chemicalbook.com]
An In-depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: Solubility and Stability for Researchers and Drug Development Professionals
Foreword: Navigating the Nuances of a Versatile Building Block
3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component of sensors and therapeutic agents has led to its widespread adoption.[1] However, harnessing its full potential requires a deep understanding of its fundamental physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these critical parameters, offering both theoretical grounding and practical, field-proven methodologies to empower researchers in their experimental design and execution.
The Physicochemical Landscape of this compound
The structure of this compound, with its boronic acid moiety, aromatic ring, and amide functional group, dictates its behavior in solution. The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, capable of interacting with nucleophiles.[2][3] This characteristic is central to both its reactivity and its stability profile.
Solubility Profile: A Multi-faceted Consideration
The solubility of this compound is a critical factor in its handling, formulation, and reaction kinetics. While specific quantitative data for a wide range of solvents is not extensively published, we can infer its behavior based on its structural features and data from analogous compounds.
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈BNO₃ | [4][5] |
| Molecular Weight | 164.95 g/mol | [1][5] |
| Melting Point | 221-226 °C | [1][6] |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C | [1][6] |
Solvent Compatibility:
-
Polar Protic Solvents: this compound is reported to be soluble in methanol .[6] Its amide and boronic acid groups can engage in hydrogen bonding, suggesting at least moderate solubility in other polar protic solvents like ethanol and water. However, the aqueous solubility of arylboronic acids can be low.[7][8]
-
Polar Aprotic Solvents: Solvents like acetone and 3-pentanone are generally good solvents for phenylboronic acid, suggesting they would also be suitable for its aminocarbonyl derivative.[7][9]
-
Ethers: Dipropyl ether is an effective solvent for phenylboronic acid, indicating that ethers can be a good choice for reactions involving this class of compounds.[7][9]
-
Nonpolar Solvents: Hydrocarbons like methylcyclohexane show very low solubility for phenylboronic acid and are unlikely to be effective solvents for this compound.[7][9]
-
Chlorinated Solvents: Chloroform shows moderate solubility for phenylboronic acid.[7][9]
The Influence of pH on Aqueous Solubility:
The boronic acid group is a Lewis acid, and its pKa influences its charge state and, consequently, its aqueous solubility. Arylboronic acids typically have pKa values in the range of 4-10.[10] The electron-withdrawing nature of the aminocarbonyl group is expected to lower the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid (pKa ≈ 8.8).[10]
At a pH below its pKa, the neutral boronic acid form predominates. As the pH increases above the pKa, the boronate anion is formed, which is generally more water-soluble.
Diagram: pH-Dependent Speciation of this compound
Caption: Equilibrium between the neutral and anionic forms of this compound as a function of pH.
Stability Considerations: Protecting the Integrity of the C-B Bond
The stability of this compound is paramount for its successful application. Several degradation pathways can compromise its purity and reactivity.
Key Degradation Pathways:
-
Oxidative Deboronation: This is a major degradation pathway for boronic acids, particularly in biological contexts where reactive oxygen species (ROS) are present.[11][12] The carbon-boron bond is susceptible to cleavage, leading to the formation of the corresponding phenol (3-aminocarbonylphenol) and boric acid.[11] This reaction is often initiated by nucleophilic attack on the boron atom.[11]
-
Dehydration and Boroxine Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][13] This process is reversible and can lead to inconsistencies in analytical characterization and reactivity if not controlled. Commercial boronic acids often exist as a mixture of the free acid and its boroxine.[13]
-
Protodeboronation: While generally stable to this process, under certain conditions (e.g., strong acids or bases), the C-B bond can be cleaved by a proton source. Arylboronic acids are generally more resistant to this than alkylboronic acids.[3]
-
Hydrolysis of the Amide Group: The aminocarbonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (3-boronobenzoic acid).
Diagram: Major Degradation Pathways
Caption: Key degradation pathways for this compound.
Experimental Protocols for Characterization
To ensure the quality and consistency of this compound for research and development, robust analytical methods are essential.
Protocol for Determining Aqueous Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline)
-
Vials with magnetic stir bars
-
Thermostatically controlled shaker or stir plate
-
Centrifuge
-
HPLC system with a UV detector
-
Calibrated analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Centrifuge the aliquot at high speed to pellet any remaining suspended solids.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with the mobile phase of the HPLC system.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.
-
Causality Behind Experimental Choices:
-
Using an excess of solid ensures that the solution reaches its saturation point.
-
Constant temperature control is crucial as solubility is temperature-dependent.
-
Centrifugation is a critical step to remove any undissolved microparticles that could lead to an overestimation of solubility.
-
HPLC analysis provides a sensitive and specific method for quantifying the concentration of the dissolved analyte.
Protocol for Assessing Stability in Solution
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Aqueous buffers of different pH values (e.g., pH 2, 7.4, 9).
-
Hydrogen peroxide solution (to simulate oxidative stress).
-
Temperature-controlled incubator or water bath.
-
Photostability chamber.
-
HPLC system with a UV detector (ideally with a mass spectrometer, LC-MS, for degradation product identification).
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the different stress condition media (e.g., different pH buffers, buffer with added hydrogen peroxide).
-
Prepare a control sample in a non-degrading solvent and store it at a low temperature (e.g., -20 °C).
-
-
Stress Conditions:
-
pH Stability: Incubate the samples at different pH values at a set temperature (e.g., 40 °C).
-
Oxidative Stability: Add hydrogen peroxide to the sample solution and incubate at a set temperature.
-
Thermal Stability: Incubate the sample solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the sample solution to light in a photostability chamber according to ICH guidelines.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any reaction if necessary (e.g., by dilution or adding a quenching agent for oxidative stress).
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point relative to the initial concentration (t=0).
-
Monitor for the appearance of new peaks in the chromatogram, which indicate degradation products. If using LC-MS, attempt to identify these products.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Self-Validating System:
-
The inclusion of a control sample stored under non-degrading conditions helps to account for any analytical variability.
-
The t=0 time point serves as the baseline for calculating degradation.
-
Mass balance analysis (comparing the decrease in the parent peak area with the increase in degradation product peak areas) can help to confirm that all major degradation products are being detected.
Diagram: Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for evaluating the stability of this compound.
Conclusion and Future Perspectives
This compound is a valuable tool in the arsenal of chemists and pharmaceutical scientists. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its effective and reproducible use. While this guide provides a solid framework based on existing knowledge, further empirical studies to generate specific quantitative solubility and degradation kinetic data for this compound would be of great benefit to the scientific community. By applying the principles and protocols outlined herein, researchers can de-risk their projects, accelerate discovery, and unlock the full synthetic and therapeutic potential of this versatile molecule.
References
- 1. This compound 351422-73-6 [sigmaaldrich.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Discovery and history of 3-Aminocarbonylphenylboronic acid
An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: From Discovery to Keystone Pharmaceutical Intermediate
Abstract
This compound, also known as 3-carbamoylphenylboronic acid, has emerged from relative obscurity to become a pivotal building block in modern medicinal chemistry. While not a therapeutic agent itself, its true significance lies in its role as a highly versatile synthetic intermediate. This guide provides a comprehensive overview of the historical context of boronic acids in drug discovery, the logical synthesis of this compound, and its critical application in the development of advanced therapeutics, most notably as a key component in the synthesis of the potent PARP inhibitor, Talazoparib. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights into the compound's synthesis and application.
The Ascendancy of Boronic Acids in Drug Discovery
From Frankland's Discovery to Modern Pharmaceuticals
The journey of boronic acids began in 1860 when chemist Edward Frankland first synthesized these organoboron compounds.[1][2] For a long time, boron-containing compounds were largely sidelined in medicinal chemistry, often due to a misconception that they were inherently toxic.[1][3] Boronic acids are distinguished by a carbon-boron bond and two hydroxyl groups attached to the boron atom, a structure that imparts mild Lewis acidity and allows for unique interactions with biological targets.[3][4] Despite their early discovery, their vast potential as versatile, stable, and relatively low-toxicity synthetic intermediates would not be fully realized for over a century.[1][5]
The Bortezomib Revolution: Overcoming "Boron Phobia"
The perception of boron in medicine dramatically shifted with the discovery and subsequent FDA approval of Bortezomib (Velcade) in 2003.[1][6] As the first boronic acid-containing drug, Bortezomib, a proteasome inhibitor for treating multiple myeloma, shattered the long-held "boron phobia" and demonstrated the therapeutic viability of these compounds.[3][7] This landmark event catalyzed a surge of interest in boronic acids, leading to the development of other FDA-approved drugs like ixazomib and vaborbactam and solidifying their status as a privileged structure in drug design.[1][8][9]
This compound: A Profile
This compound (CAS Number: 351422-73-6) is a functionalized arylboronic acid. Its structure features a benzene ring substituted with both a boronic acid group (-B(OH)₂) and an aminocarbonyl (carboxamide) group (-CONH₂). This specific combination of functional groups makes it an ideal reactant for complex molecule synthesis, particularly through cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 351422-73-6 | |
| Synonyms | 3-Carbamoylphenylboronic acid, (3-Aminocarbonyl)phenylboronic acid | [10] |
| Molecular Formula | C₇H₈BNO₃ | [11] |
| Molecular Weight | 164.95 g/mol | |
| Appearance | Powder | |
| Melting Point | 221-226 °C | |
| Primary Use | Synthetic reactant/intermediate |
Discovery and Synthesis
Historical Context: An Emergent Building Block
The "discovery" of this compound is not marked by a singular, celebrated event. Instead, it emerged as a valuable tool from the growing sophistication of organic synthesis and the demand for precisely functionalized building blocks in drug discovery programs. Its development is intrinsically linked to the refinement of methods for creating arylboronic acids and the strategic need for a compound that could introduce a phenyl-amide moiety into a larger molecule.
Core Synthetic Strategies for Arylboronic Acids
The synthesis of arylboronic acids is a well-established field in organic chemistry. Common methods include:
-
Reaction of Grignard or Organolithium Reagents: Aryl halides are converted into organometallic reagents, which then react with a trialkyl borate ester followed by acidic hydrolysis.[12][13]
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12]
-
Iridium-Catalyzed Borylation: Direct C-H activation and borylation of aromatic rings catalyzed by iridium complexes.[12]
Detailed Protocol: A Representative Synthesis of this compound
A logical and efficient pathway to synthesize this compound involves the hydrolysis of a nitrile precursor. This multi-step process leverages common and reliable transformations.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol:
-
Step 1: Synthesis of 3-Cyanophenylboronic Acid from 3-Bromobenzonitrile.
-
Rationale: This step utilizes a palladium-catalyzed Miyaura borylation to replace the bromine atom with a boronic ester group. This is a highly efficient and functional-group-tolerant method.
-
Procedure: To a solution of 3-bromobenzonitrile (1 eq.), bis(pinacolato)diboron (1.1 eq.), and a suitable base such as potassium acetate (3 eq.) in an anhydrous solvent like dioxane, add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.). Purge the mixture with an inert gas (e.g., argon) and heat to 80-100°C for several hours until the starting material is consumed (monitored by TLC or GC-MS). Cool the reaction, filter, and concentrate the solvent. The resulting crude 3-cyanophenylboronic acid pinacol ester can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Hydrolysis to 3-Carboxyphenylboronic Acid.
-
Rationale: The nitrile group is hydrolyzed under harsh conditions to a carboxylic acid. This transformation sets up the subsequent amidation.
-
Procedure: Suspend the crude 3-cyanophenylboronic acid (or its ester) in a solvent like ethylene glycol.[14] Add a strong base, such as potassium hydroxide (4 eq.), and heat the mixture to a high temperature (e.g., 175°C) for several hours.[14] After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., HCl) to a pH of 2-3.[14] The product, 3-carboxyphenylboronic acid, will precipitate out of the solution and can be collected by filtration.
-
-
Step 3: Amidation to this compound.
-
Rationale: The final step converts the carboxylic acid into the primary amide (aminocarbonyl group). This is typically a two-step process involving activation of the carboxylic acid followed by reaction with an ammonia source.
-
Procedure: Suspend the 3-carboxyphenylboronic acid in an inert solvent (e.g., dichloromethane). Add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride and a catalytic amount of DMF, and stir at room temperature to form the acyl chloride. After the activation is complete, carefully quench the reaction mixture into a cooled, concentrated solution of ammonium hydroxide. Stir vigorously. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Applications in Medicinal Chemistry: A Keystone for Advanced Therapeutics
Case Study: The Critical Role in PARP Inhibitor Synthesis (Talazoparib)
The most prominent application of this compound is as a crucial intermediate in the synthesis of Talazoparib (BMN 673), a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP).[15][16]
-
Mechanism of Action: PARP Inhibition and Synthetic Lethality PARP is a family of enzymes critical for repairing single-strand DNA breaks (SSBs).[17][18] In normal cells, if PARP-mediated repair fails, the cell can use an alternative pathway involving the BRCA1 and BRCA2 proteins to repair the more severe double-strand breaks (DSBs) that arise during DNA replication.[18] However, in cancers with mutations in the BRCA1 or BRCA2 genes, this secondary repair pathway is defective.[19] By using a PARP inhibitor like Talazoparib, the primary SSB repair mechanism is also blocked.[20] The accumulation of unrepaired SSBs leads to the formation of DSBs, which the BRCA-deficient cancer cell cannot fix. This leads to genomic instability and cell death—a concept known as synthetic lethality .[17][18]
Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cells.
-
Incorporation into the Talazoparib Scaffold In the synthesis of Talazoparib and related compounds, this compound is not directly part of the final structure. Instead, a precursor like 3-aminophenylboronic acid is often used, with the aminocarbonyl group being formed at a different stage. However, the 3-(dihydroxyboryl)benzamide substructure is conceptually a key fragment. Synthetic routes to Talazoparib involve complex, multi-step sequences where intermediates containing the core elements of this compound are coupled with other heterocyclic fragments to build the final, complex drug molecule.[15][21][22] Talazoparib is noted for being particularly effective at "trapping" the PARP enzyme on DNA, enhancing its cytotoxic effect.[21][23]
Broader Applications in Inhibitor Development
Beyond PARP inhibitors, commercial suppliers note the use of this compound as a reactant in the synthesis of various other classes of enzyme inhibitors, demonstrating its versatility. These include:
-
Orally active phosphodiesterase 10A (PDE10A) inhibitors.
-
Pyrimidine derivatives as Tpl2 kinase inhibitors.
-
Peptidomimetic inhibitors of STAT3 protein.
Conclusion: The Enduring Utility of a Specialized Reagent
This compound exemplifies the evolution of medicinal chemistry, where the focus has expanded from discovering active molecules to designing the specialized tools needed to build them. Its history is not one of a standalone discovery but of a rational development to meet the needs of modern drug synthesis. Its crucial role in constructing complex, life-saving therapeutics like Talazoparib underscores the profound impact that well-designed, functionalized intermediates can have on the advancement of medicine. As synthetic methodologies continue to improve, the demand for such versatile and reliable building blocks will only increase, ensuring the enduring importance of this compound in the researcher's toolkit.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (3-Carbamoylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 11. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]
- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 3-Carboxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. medkoo.com [medkoo.com]
- 16. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 17. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Aminocarbonylphenylboronic Acid: A Technical Guide
Introduction
3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, incorporating both a boronic acid moiety and a primary amide, allows for diverse applications, including as a key building block in the synthesis of enzyme inhibitors and as a component in self-assembling materials and sensors.[1] A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in these fields.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, offering insights into the relationship between the observed spectral features and the molecular structure.
Molecular Structure and Properties
This compound possesses the chemical formula C₇H₈BNO₃ and a molecular weight of approximately 164.95 g/mol . The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an aminocarbonyl (amide) group [-C(=O)NH₂] at the meta position.
| Property | Value | Source |
| CAS Number | 351422-73-6 | |
| Molecular Formula | C₇H₈BNO₃ | |
| Molecular Weight | 164.95 g/mol | |
| Melting Point | 221-226 °C | |
| Appearance | White to off-white powder |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the amide protons. The boronic acid protons often appear as a broad singlet and can exchange with residual water in the solvent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.21 | s | - | B(OH)₂ |
| 8.08 | s | - | -NH₂ |
| 7.91 | d | 7.7 | Ar-H |
| 7.82 | d | 7.6 | Ar-H |
| 7.42 | t | 7.6 | Ar-H |
| 7.32 | s | - | -NH₂ |
Interpretation: The aromatic region of the spectrum displays signals characteristic of a 1,3-disubstituted benzene ring. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the boronic acid and the amide functional groups. The two singlets at 8.21 and 8.08 ppm are assigned to the acidic protons of the boronic acid and the amide protons, respectively. Their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding. The remaining aromatic protons appear as a doublet, a doublet, and a triplet, consistent with the substitution pattern. The singlet at 7.32 ppm is also assigned to one of the amide protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | C=O (Amide) |
| 134.8 | Ar-C |
| 133.0 | Ar-C |
| 130.1 | Ar-C |
| 128.4 | Ar-C |
| 127.3 | Ar-C |
| Not Observed | C-B |
Interpretation: The signal at 168.1 ppm is characteristic of an amide carbonyl carbon. The remaining signals in the aromatic region (127-135 ppm) correspond to the six carbons of the benzene ring. The carbon atom directly attached to the boron atom is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
The IR spectrum was recorded on a neat solid sample using an ATR-FTIR spectrometer.
IR Spectral Data and Interpretation
The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, C=O, and B-O bonds.
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 3397, 3183 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amide) |
| 1658 | Strong | C=O stretch (Amide I) |
| 1608, 1569 | Medium | C=C stretch (aromatic), N-H bend (Amide II) |
| 1388 | Strong | B-O stretch |
| 1321 | Medium | C-N stretch |
| 1121, 889, 756, 696, 651 | Medium-Weak | C-H bend (aromatic) |
Interpretation: The broad absorption bands in the region of 3100-3400 cm⁻¹ are indicative of the O-H stretching vibrations of the boronic acid group, which are often involved in hydrogen bonding, and the N-H stretching vibrations of the primary amide. The strong, sharp peak at 1658 cm⁻¹ is the characteristic C=O stretching vibration of the amide (Amide I band). The absorptions at 1608 and 1569 cm⁻¹ are attributed to the aromatic C=C stretching and the N-H bending vibration (Amide II band). The strong band at 1388 cm⁻¹ is a key indicator of the B-O stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight, allowing for the confirmation of the elemental composition.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode.
Mass Spectral Data and Interpretation
The HRMS data confirms the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 166.0670 | 166.0671 |
Interpretation: The experimentally observed mass-to-charge ratio for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value for the molecular formula C₇H₉BNO₃, confirming the identity of the compound.
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer can provide further structural information. A logical fragmentation workflow is depicted below.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR data confirm the 1,3-disubstituted aromatic ring and the presence of the amide and boronic acid functionalities. The IR spectrum further corroborates the presence of these key functional groups through their characteristic vibrational frequencies. Finally, high-resolution mass spectrometry provides definitive confirmation of the elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical building block in their scientific endeavors.
References
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Aminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Benzamide Moiety
The biaryl motif is a privileged structure in modern chemical sciences, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for forging carbon-carbon bonds to construct these complex architectures, a distinction recognized by the 2010 Nobel Prize in Chemistry.
This guide focuses on a particularly valuable building block: 3-Aminocarbonylphenylboronic acid (CAS: 351422-73-6) . This reagent is not merely a phenylboronic acid derivative; it is a strategic tool for the direct incorporation of a benzamide functional group. The amide group is a cornerstone of medicinal chemistry, prized for its ability to form hydrogen bonds, confer metabolic stability, and orient substituents for optimal target engagement. The use of this compound provides a direct and efficient route to biaryl-3-carboxamides, streamlining synthetic pathways and accelerating drug discovery and development programs.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a catalytic process that couples an organoboron compound (the boronic acid) with an organohalide or triflate. The catalytic cycle, illustrated below, is generally understood to proceed through three fundamental steps.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction. The reactivity order for halides is typically I > Br > Cl.
-
Transmetalation : The crucial C-C bond-forming precursor step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex, or boronate. This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination : The final step involves the coupling of the two organic groups (Ar and Ar') attached to the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
The presence of the 3-aminocarbonyl group on the boronic acid is generally well-tolerated but requires careful optimization of reaction conditions, particularly the base, to prevent potential hydrolysis under harsh conditions and to overcome any electronic deactivation effects.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling this compound hinges on the judicious selection of four key parameters: catalyst, base, solvent, and temperature.
-
Catalyst & Ligand Selection : While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for simple couplings, more challenging
Application Notes and Protocols for the Use of 3-Aminocarbonylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of 3-Aminocarbonylphenylboronic Acid in Modern Synthesis
This compound, also known as 3-carbamoylphenylboronic acid, is a versatile and highly valuable reagent in contemporary organic synthesis. Its structure, featuring a boronic acid moiety meta-substituted with a primary amide, makes it a key building block for the introduction of the benzamide scaffold into complex molecules. This functionality is of profound interest to researchers in medicinal chemistry and materials science, as the benzamide functional group is a prevalent feature in a multitude of biologically active compounds and functional materials. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate, catalyzed by a palladium complex.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step to occur. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The Critical Role of the Base
The choice and stoichiometry of the base are paramount for a successful Suzuki-Miyaura coupling. The base plays a multifaceted role, primarily by activating the boronic acid to form a more reactive boronate species. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred, especially when dealing with substrates bearing base-sensitive functional groups like the amide in our topic compound.[4]
Visualizing the Catalytic Cycle
To better illustrate the intricate dance of molecules in the Suzuki-Miyaura coupling, the following diagram outlines the key steps of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Experimental Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst (typically 1-5 mol%). For example, for a 1 mmol scale reaction, use 0.02-0.05 equivalents of the catalyst.
-
Add the base (2.0-3.0 equivalents).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
-
Solvent Addition:
-
Degas the chosen solvent system by bubbling with an inert gas for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
-
Reaction Execution:
-
Place the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide product.[3]
-
Data Presentation: Optimizing Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. The following table summarizes typical conditions and provides a starting point for optimization when using this compound.
| Parameter | Recommended Options | Rationale & Causality | Typical Yield Range |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type precatalysts | Pd(PPh₃)₄ is a versatile and common choice.[9] Pd(dppf)Cl₂ is often more effective for challenging substrates. Buchwald ligands can accelerate the reaction, especially with electron-deficient partners.[10] | 70-95% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Weaker bases like K₂CO₃ are generally sufficient and compatible with the amide functionality.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive aryl halides.[11] | 75-98% |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, THF/H₂O | A mixture of an organic solvent and water is often optimal. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[2] Dioxane and THF are common ethereal solvents.[12] | 70-95% |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.[11] | - |
| Reaction Time | 2-24 hours | Reaction time is dependent on the substrates, catalyst, and temperature. Progress should be monitored by TLC or LC-MS. | - |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh, high-quality catalyst. Ensure thorough degassing of solvents and proper inert atmosphere technique.[5] Screen different bases and solvents. |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures. | Use anhydrous solvents if possible, or minimize the amount of water. Use a milder base. Ensure the reaction is not heated for an unnecessarily long time. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure a strictly inert atmosphere.[5] Optimize (reduce) the catalyst loading. |
| Difficulty in Purification | Contamination with palladium residues; Similar polarity of product and byproducts. | Treat the crude product with a palladium scavenger. Optimize the chromatography conditions (e.g., different solvent system, gradient elution). |
Safety and Handling
This compound is a combustible solid and may cause skin and eye irritation. It is harmful if swallowed. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules containing the benzamide moiety. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for its incorporation into a wide range of scaffolds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and streamline the synthesis of valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful application of this important synthetic tool.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Versatility of 3-Aminocarbonylphenylboronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-Aminocarbonylphenylboronic acid has emerged as a particularly valuable scaffold. Its unique structural features—a boronic acid moiety ripe for palladium-catalyzed cross-coupling and a primary amide that can engage in crucial hydrogen bonding interactions—render it a versatile starting point for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and field-proven insights to empower researchers in their quest for next-generation therapies.
Core Applications in Drug Discovery: A Gateway to Diverse Targets
This compound serves as a cornerstone in the synthesis of a multitude of enzyme inhibitors and receptor antagonists. Its utility spans across several therapeutic areas, a testament to its adaptability in molecular design.
A Central Scaffold for Enzyme Inhibition
The inherent reactivity of the boronic acid group, coupled with the hydrogen bonding capacity of the amide, makes this molecule an ideal starting point for designing potent and selective enzyme inhibitors.
-
Serine Protease Inhibition: Arylboronic acids are well-documented inhibitors of serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis and leading to potent inhibition[1][2]. The 3-aminocarbonylphenyl moiety can be further elaborated to enhance binding affinity and selectivity for specific serine proteases, such as Factor XIa, a key target in antithrombotic therapy[3][4].
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: The 3-aminocarbonylphenyl group is a key pharmacophoric element in a number of potent PARP inhibitors[5][6]. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with BRCA mutations[7][8]. The amide functionality of the this compound can form critical hydrogen bonds within the NAD+ binding pocket of PARP enzymes, contributing significantly to the inhibitor's potency[5].
-
Phosphodiesterase 10A (PDE10A) Inhibition: As a reactant, this compound is utilized in the synthesis of orally active PDE10A inhibitors[9][10]. PDE10A is highly expressed in the brain and is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease[11][12].
-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: This versatile building block is also implicated in the synthesis of peptidomimetic inhibitors of STAT3 protein[9][10]. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development[13][14][15][16].
Illustrative Biological Activity of Derived Compounds
To underscore the therapeutic potential of molecules derived from this compound, the following table summarizes the inhibitory activities of representative compounds against their respective targets.
| Target Enzyme | Compound Class/Example | IC50/Ki Value | Therapeutic Area | Reference(s) |
| Factor XIa | Aryl boronic acid esters | 1.4 µM (IC50) | Anticoagulation | [4] |
| PARP-1 | Thieno[3,4-d]imidazole-4-carboxamide | 0.723–3.864 μM (IC50) | Oncology | [6] |
| PARP-1 | Olaparib (contains a related amide) | ~1-5 nM (IC50) | Oncology | [8] |
| PARP-1 | Rucaparib (contains a related amide) | ~1 nM (IC50) | Oncology | [8] |
| PARP-1 | Niraparib (contains a related amide) | ~4-5 nM (IC50) | Oncology | [8] |
| PARP-1 | Talazoparib (contains a related amide) | ~0.5-1 nM (IC50) | Oncology | [8] |
| PDE10A | Imidazo[1,5-a]quinoxalines | 0.037 nM (IC50) | Neuroscience | [11] |
| STAT3 | Azetidine-based compounds | 0.38–0.98 μM (IC50) | Oncology | [15] |
| STAT3 | Salicylic acid-based inhibitors | ~5-10 µM (IC50) | Oncology | [3] |
Key Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the functionalization of this compound, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides[17][18]. This palladium-catalyzed reaction is favored in medicinal chemistry for its mild reaction conditions, tolerance of diverse functional groups, and commercial availability of a vast library of coupling partners[19].
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[6][13][19].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired coupled product.
Biochemical Evaluation: Protocols for Assessing Enzyme Inhibition
Once a library of compounds has been synthesized, their biological activity must be assessed. The following protocol outlines a general workflow for an in vitro enzyme inhibition assay, which can be adapted for various enzyme targets.
Workflow for In Vitro Enzyme Inhibition Screening
Caption: A generalized workflow for in vitro enzyme inhibitor screening.
Protocol: General In Vitro Enzyme Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer, ensuring the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions to the appropriate wells. Include controls for 100% enzyme activity (no inhibitor) and 0% enzyme activity (no enzyme or a known potent inhibitor).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. The change in absorbance or fluorescence over time is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound represents a powerful and versatile building block in the medicinal chemist's toolkit. Its utility in the synthesis of a wide range of enzyme inhibitors and other biologically active molecules is well-established. By leveraging robust synthetic methodologies such as the Suzuki-Miyaura cross-coupling and employing rigorous biochemical evaluation, researchers can continue to unlock the full potential of this valuable scaffold in the development of novel therapeutics for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 17. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
The Cornerstone of Bioactive Scaffolds: Application Notes for 3-Aminocarbonylphenylboronic Acid
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern medicinal chemistry, the quest for novel bioactive molecules is relentless. Central to this endeavor is the strategic use of versatile building blocks that enable the efficient construction of complex molecular architectures. 3-Aminocarbonylphenylboronic acid has emerged as a particularly valuable reagent, finding extensive application in the synthesis of a wide array of biologically active compounds.[1] Its unique trifunctional nature—a boronic acid for cross-coupling, a robust amide, and an aromatic scaffold—provides a powerful handle for molecular design and diversification. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical biology. Boronic acids, in general, have seen a surge in interest, especially after the approval of drugs like Bortezomib, which has helped to demystify earlier concerns about the potential toxicity of boron-containing compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351422-73-6 | |
| Molecular Formula | C₇H₈BNO₃ | |
| Molecular Weight | 164.95 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 221-226 °C | |
| Storage Temperature | 2-8°C |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for this reaction, allowing for the facile introduction of a 3-carbamoylphenyl moiety into a variety of organic molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The amide group of this compound is generally stable under typical Suzuki-Miyaura conditions, making it a reliable building block.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide
This protocol describes a general procedure for the coupling of this compound with a heteroaryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the heteroaryl bromide, this compound, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask. The mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expanding the Synthetic Toolbox: Chan-Lam and Petasis Reactions
Beyond the Suzuki-Miyaura coupling, this compound is a competent partner in other important transformations, further highlighting its versatility.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides an efficient, copper-catalyzed method for the formation of carbon-heteroatom bonds.[3][4] This reaction is particularly advantageous as it can often be performed under mild conditions, open to the air, and tolerates a wide range of functional groups.[3]
Caption: A simplified workflow for the Chan-Lam coupling reaction.
Protocol: Chan-Lam N-Arylation with an N-Heterocycle
Materials:
-
This compound (1.5 equivalents)
-
N-Heterocycle (e.g., imidazole, 1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the N-heterocycle, this compound, and copper(II) acetate.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours to reach completion.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Petasis Reaction: A Multicomponent Route to Amines
The Petasis reaction, or borono-Mannich reaction, is a powerful three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines.[4][5] This reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials.[5]
Protocol: Petasis Reaction with a Secondary Amine and an Aldehyde
Materials:
-
This compound (1.2 equivalents)
-
Secondary amine (e.g., piperidine, 1.0 equivalent)
-
Aldehyde (e.g., paraformaldehyde, 1.5 equivalents)
-
Dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the secondary amine and the aldehyde.
-
Add the solvent (DCM or toluene) and stir the mixture for 30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography on silica gel.
Case Study: Synthesis of Bioactive Kinase Inhibitors
The 3-aminocarbonylphenyl moiety is a common feature in a number of kinase inhibitors, where the amide group often forms a key hydrogen bond interaction with the hinge region of the kinase.
Table 2: Examples of Kinase Inhibitors Incorporating the 3-Carbamoylphenyl Moiety
| Kinase Target | Inhibitor Class | Role of 3-Carbamoylphenyl Moiety |
| Tpl2 Kinase | Pyrimidine derivatives | Hinge-binding element |
| STAT3 | Peptidomimetic inhibitors | Pharmacophore for protein-protein interaction |
| Aurora Kinase | Pyrimidine-based inhibitors | Scaffold for further derivatization |
The synthesis of these inhibitors often relies on a Suzuki-Miyaura coupling of this compound with a suitable heterocyclic core. For example, the synthesis of a pyrimidine-based Tpl2 kinase inhibitor could involve the coupling of this compound with a di-chloropyrimidine derivative, followed by a subsequent nucleophilic aromatic substitution to introduce the final amine side chain.
Caption: A general synthetic strategy for kinase inhibitors.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in the synthesis of bioactive molecules. Its utility in robust and reliable cross-coupling reactions such as the Suzuki-Miyaura, Chan-Lam, and Petasis reactions allows for the efficient construction of complex molecular scaffolds. The presence of the amide functionality provides a key interaction point for many biological targets, particularly kinases. As the demand for novel therapeutics continues to grow, the strategic application of privileged building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Petasis reaction - Wikipedia [en.wikipedia.org]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
Introduction: The Significance of 3-Aminocarbonylphenylboronic Acid in Modern Synthesis
An In-Depth Guide to Palladium-Catalyzed Reactions with 3-Aminocarbonylphenylboronic Acid: Application Notes and Protocols
This compound, also known as 3-carbamoylphenylboronic acid, is a versatile and highly valuable building block in contemporary organic and medicinal chemistry.[1][2] Its structure, featuring a boronic acid group meta to an aminocarbonyl (carboxamide) moiety, allows for its strategic incorporation into complex molecular architectures. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3] The amide group, on the other hand, is a prevalent feature in pharmaceuticals, acting as a key hydrogen bond donor and acceptor, contributing to target binding and influencing pharmacokinetic properties.
The ability to construct biaryl carboxamides using this reagent is of paramount importance for drug development professionals. These structural motifs are present in a wide array of biologically active compounds, including enzyme inhibitors and receptor modulators.[4] This guide provides a detailed exploration of the primary palladium-catalyzed reaction involving this compound—the Suzuki-Miyaura coupling—offering mechanistic insights, field-proven protocols, and the scientific rationale behind experimental choices.
Part 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely used method for generating biaryl scaffolds from this compound.[5] It facilitates the coupling of the boronic acid with various organic halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf) to form a new C-C bond.[6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond. This oxidizes the palladium to Pd(II) and forms a new organopalladium complex.[9] The reactivity order for the halide is typically I > Br > OTf >> Cl.[10] The use of sterically demanding, electron-rich phosphine ligands can facilitate the activation of less reactive aryl chlorides.[11]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[7][12] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide. This is the crucial step where the two carbon fragments are brought together on the palladium center.[13]
-
Reductive Elimination: The diaryl-palladium(II) complex undergoes reductive elimination, where the two aryl groups couple to form the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of N-(biphenyl-3-yl)acetamide Analogues
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Reaction Scheme: (3-Aminocarbonylphenyl)boronic acid + Ar-Br --(Pd Catalyst, Base, Solvent)--> 3-Aryl-benzamide
Materials and Reagents:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Ethanol.[14]
-
Anhydrous solvents and reagents are recommended.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note (Causality): The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.
-
Scientist's Note (Causality): Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. A mixed solvent system like dioxane/water or toluene/ethanol is often used to dissolve both the organic substrates and the inorganic base.
-
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl carboxamide product.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the coupling partners. The following table summarizes typical conditions and expected outcomes.
| Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole (Electron-Rich) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 |
| 4-Bromobenzonitrile (Electron-Poor) | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 1-Bromo-2-methylbenzene (Sterically Hindered) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-85 |
| 2-Bromopyridine (Heteroaromatic) | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | 75-90 |
Note: These are representative conditions. Optimization may be required for specific substrates.
Part 2: Other Relevant Palladium-Catalyzed Reactions
While Suzuki-Miyaura coupling is the primary application, the core structure of this compound can be involved in or related to other important palladium-catalyzed transformations.
Heck-Mizoroki Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[15] A variation of this reaction, sometimes referred to as the oxidative Heck reaction, can utilize arylboronic acids as the arylating agent in the presence of an oxidant.[16][17] This provides a pathway to synthesize 3-alkenyl-benzamides, which are valuable synthetic intermediates. The reaction typically requires a Pd(II) catalyst (e.g., Pd(OAc)₂) and an oxidant to facilitate the catalytic cycle.[16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[18][19] While this compound is not a direct substrate in the conventional sense, this reaction is highly relevant in the broader context of synthesizing complex drug-like molecules. For instance, a biaryl halide synthesized via a Suzuki coupling could subsequently undergo a Buchwald-Hartwig amination at the halide position, demonstrating the powerful synergy of these palladium-catalyzed methods in multistep synthesis.[20]
Conclusion
This compound is a robust and indispensable reagent for researchers in synthetic and medicinal chemistry. Its utility in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, provides a reliable and efficient route to constructing complex biaryl carboxamides. Understanding the underlying mechanisms and having access to detailed, validated protocols are essential for leveraging the full potential of this building block. The methodologies described herein offer a solid foundation for scientists to design and execute these powerful transformations in their own research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nobelprize.org [nobelprize.org]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Aminocarbonylphenylboronic Acid in C-C Bond Formation
Introduction: The Strategic Importance of the Biphenyl Carboxamide Moiety
In the landscape of modern medicinal chemistry and materials science, the biphenyl carboxamide scaffold is a privileged structure. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the need for robust and versatile synthetic methodologies for its construction.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon (C-C) bonds, offering a powerful tool for the synthesis of these complex molecules under mild conditions with high functional group tolerance.[2]
3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a key building block in this context. Its strategic placement of a boronic acid group and an amide functionality allows for the direct introduction of a benzamide moiety into a target biaryl system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (in this case, this compound) with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species. This is often the rate-determining step of the cycle.
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, enhancing the rate of transmetalation.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is a general and robust method suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating source
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent (a typical concentration is 0.1-0.2 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biphenyl-3-carboxamide.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[3]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the vessel.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of catalyst, base, and solvent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following table provides a summary of typical reaction conditions and expected yields for the coupling of this compound with various aryl bromides, based on literature for analogous systems.
| Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 °C / 12 h | High |
| 4-Bromotoluene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 °C / 8 h | High |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 °C / 6 h | Moderate to High |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME/H₂O | 85 °C / 10 h | High |
| 2-Bromopyridine | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 °C / 16 h | Moderate |
Note: Yields are indicative and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification process.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a workflow to address common issues encountered during the Suzuki-Miyaura coupling of this compound.
Figure 2: A troubleshooting workflow for the Suzuki-Miyaura coupling reaction.
Key Considerations:
-
Influence of the Amide Group: The aminocarbonyl group is generally well-tolerated in Suzuki-Miyaura couplings. Unlike a carboxylic acid, it does not require a specific choice of a weaker base. However, the nitrogen and oxygen atoms could potentially coordinate to the palladium center, which might influence the catalyst's activity. If issues arise, employing bulky phosphine ligands can help mitigate such interactions.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by water or other protic species. If this is suspected, using a stronger, less-nucleophilic base like K₃PO₄ or employing anhydrous conditions can be beneficial.
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, for more challenging substrates (e.g., sterically hindered aryl halides or heteroaryl halides), more advanced catalyst systems, such as those employing Buchwald or Nolan-type ligands, may be necessary to achieve high yields.
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
-
Bases: Corrosive bases like potassium carbonate and cesium carbonate should be handled with appropriate care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of biphenyl-3-carboxamides via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this building block to construct complex molecules for a wide range of applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important transformation.
References
Application Note & Protocols: Leveraging 3-Aminocarbonylphenylboronic Acid in the Strategic Synthesis of Advanced Phosphodiesterase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the strategic utilization of 3-aminocarbonylphenylboronic acid as a pivotal building block in the synthesis of potent and selective phosphodiesterase (PDE) inhibitors. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for Suzuki-Miyaura cross-coupling reactions, and present a framework for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds. This guide is intended to empower researchers to accelerate the discovery and development of next-generation PDE-targeted therapeutics.
Introduction: Phosphodiesterases as High-Value Therapeutic Targets
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these cyclic nucleotides is fundamental to a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac function, and neuronal signaling. The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distribution, and regulatory properties. This diversity allows for the targeted development of inhibitors against specific PDE families to achieve desired therapeutic effects while minimizing off-target side effects.
The strategic design of PDE inhibitors often involves the use of versatile chemical building blocks that can be readily modified to explore the chemical space and optimize pharmacological properties. Among these, this compound has emerged as a particularly valuable reagent. Its boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and highly versatile method for forming carbon-carbon bonds. The phenyl ring provides a rigid scaffold, while the aminocarbonyl (carboxamide) group at the meta-position serves as a key hydrogen bond donor and acceptor, enabling crucial interactions within the active site of many PDE enzymes.
The Role of this compound in PDE Inhibitor Synthesis
The primary application of this compound in this context is as a coupling partner in Suzuki-Miyaura reactions. This reaction allows for the efficient linkage of the 3-aminocarbonylphenyl group to a diverse range of (hetero)aromatic halides, providing a modular and convergent approach to synthesizing complex molecules.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle, illustrated below, typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R1-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R2-B(OH)2), in the presence of a base, forms a boronate species that transfers its organic group (R2) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R1 and R2) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The choice of catalyst, base, and solvent is critical for achieving high yields and purity. The carboxamide group on the this compound is generally stable under these conditions, making it an ideal substrate.
A-Step-by-Step Guide to Suzuki Coupling with 3-Aminocarbonylphenylboronic Acid: Protocols and Application Notes for Researchers
For Immediate Release
This guide provides a detailed protocol for conducting a Suzuki-Miyaura cross-coupling reaction using 3-Aminocarbonylphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, these application notes offer a comprehensive walkthrough of the procedure, from reagent selection to product purification, while also delving into the mechanistic underpinnings and optimization strategies for this powerful carbon-carbon bond-forming reaction.
Introduction: The Significance of the Suzuki Coupling in Modern Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base and a palladium catalyst.[2][5]
This compound is a particularly valuable building block in medicinal chemistry. The aminocarbonyl (amide) group is a common feature in biologically active molecules, and its presence on the boronic acid allows for the direct incorporation of this important pharmacophore into target structures. This reagent is utilized in the synthesis of various inhibitors, including those for phosphodiesterase 10A and STAT3 protein.[6]
This document will provide a robust, step-by-step protocol for the Suzuki coupling of this compound with a generic aryl bromide, followed by a discussion of key reaction parameters, optimization strategies, and purification techniques.
Reaction Mechanism and Key Principles
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3][4] This is often the rate-determining step of the reaction.[3][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
The choice of catalyst, ligand, base, and solvent are all critical factors that can significantly influence the efficiency and outcome of the reaction.[10]
Visualizing the Process
To better understand the sequence of events, the following diagrams illustrate the catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Sigma-Aldrich | Store at 2-8°C.[6] |
| Aryl Bromide | Varies | Varies | Ensure high purity. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Strem Chemicals | Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Varies | Other bases can be used. |
| 1,4-Dioxane | Anhydrous | Varies | Other solvents may be suitable. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Varies | For extraction. |
| Brine | Saturated NaCl | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
Equipment
-
Round-bottom flask or reaction vial suitable for heating under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and deoxygenated water (e.g., 1 mL).[7]
-
Stir the mixture vigorously to ensure good mixing.
-
-
Catalyst Addition:
-
In a separate vial, weigh out the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Briefly remove the condenser and add the catalyst to the reaction mixture under a positive flow of inert gas.
-
Immediately replace the condenser.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature, typically between 80-100 °C, and stir vigorously.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.
-
Optimization and Troubleshooting
The success of a Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. Below are key parameters to consider for optimization.
Choice of Catalyst and Ligand
While Pd(PPh₃)₄ is a versatile and commonly used catalyst, other palladium sources and ligands may provide better results, especially for challenging substrates.[1]
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are often used in combination with phosphine ligands.[9]
-
Ligands: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands, such as SPhos or RuPhos, can be effective for coupling less reactive aryl chlorides or hindered substrates.[11] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown high activity in Suzuki couplings.[9]
Selection of Base and Solvent
The base plays a critical role in the transmetalation step.[9] The solvent system affects the solubility of the reactants and can influence the reaction rate.[12]
-
Bases: A variety of inorganic and organic bases can be used. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3] The strength of the base should be considered, especially if base-sensitive functional groups are present.
-
Solvents: Toluene, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF) are frequently used organic solvents.[3] Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of the inorganic base.[3][7]
Addressing Common Issues
-
Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be minimized by using anhydrous conditions or by employing more stable boronic esters (e.g., pinacol esters).[10]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[10] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Exothermic Reactions: While not always dangerously exothermic at a lab scale, Suzuki couplings can generate heat. For larger scale reactions, proper thermal management is essential to prevent runaway reactions.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex organic molecules. By carefully selecting the reaction components and optimizing the conditions, researchers can effectively utilize this compound to introduce this important structural motif into a wide range of compounds. This guide provides a solid foundation for performing and troubleshooting this valuable transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-氨基甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 3-Aminocarbonylphenylboronic Acid for the Synthesis of STAT3 Protein Inhibitors
Introduction: The Critical Role of STAT3 in Oncology and the Rationale for Targeted Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that acts as a signal messenger and transcription factor, playing a crucial role in a multitude of cellular processes including proliferation, differentiation, apoptosis, and immune responses.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors like Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[2][3] This activation cascade typically involves the phosphorylation of STAT3 by Janus kinases (JAKs), leading to the formation of STAT3 dimers.[4][5] These dimers then translocate to the nucleus, where they bind to specific DNA sequences and modulate the transcription of target genes.[2][6]
However, the persistent and aberrant activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including those of the breast, prostate, and lung, as well as various hematological malignancies.[4][7] This constitutive activation drives tumor progression, metastasis, angiogenesis, and chemoresistance, making STAT3 an attractive and well-validated target for cancer therapy.[1][5][6][8] The development of small-molecule inhibitors that can effectively block the STAT3 signaling pathway represents a promising therapeutic strategy.[9][10]
The Src Homology 2 (SH2) domain of STAT3 is essential for its dimerization, a critical step for its activation and subsequent nuclear translocation.[9][11] Therefore, targeting the SH2 domain to disrupt STAT3–STAT3 protein interactions has become a primary focus in the design of STAT3 inhibitors.[9][12] Peptidomimetics and small molecules designed to bind to this domain can prevent dimerization and thereby inhibit STAT3's function.[9][13]
3-Aminocarbonylphenylboronic acid has emerged as a valuable reactant in the synthesis of peptidomimetic and other small-molecule inhibitors of the STAT3 protein. Its utility lies in its ability to participate in robust and versatile chemical reactions, such as the Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds.[14] This allows for the incorporation of the aminocarbonylphenyl moiety into larger molecular scaffolds, a common feature in the design of potent and selective STAT3 inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of STAT3 inhibitors. It includes a detailed exploration of the STAT3 signaling pathway, a step-by-step protocol for a Suzuki coupling reaction, methods for inhibitor characterization, and protocols for in vitro validation of STAT3 inhibition.
The STAT3 Signaling Pathway: A Key Therapeutic Target
The STAT3 signaling pathway is a central node in cellular communication, integrating signals from various cytokines and growth factors to regulate gene expression. The canonical pathway is initiated by the binding of a ligand to its cell surface receptor, which leads to the activation of receptor-associated JAKs. These kinases then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3 monomers.[6] Once recruited, STAT3 is itself phosphorylated at a critical tyrosine residue (Tyr705).[11] This phosphorylation event induces a conformational change that promotes the formation of stable STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[4] The activated STAT3 dimer then translocates into the nucleus, where it binds to specific DNA promoter regions and initiates the transcription of a wide array of genes involved in cell survival, proliferation, and angiogenesis.[2][6]
Given its central role in oncogenesis, significant efforts have been made to develop inhibitors that can disrupt this pathway.[10] Strategies for inhibiting STAT3 include targeting the SH2 domain to prevent dimerization, inhibiting the DNA-binding domain, and blocking the upstream kinases (JAKs) that activate STAT3.[15][16] Small molecules that mimic the structure of the phosphotyrosine-containing peptide that binds to the SH2 domain have shown promise as STAT3 inhibitors.[13]
Visualizing the STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway.
Synthetic Protocol: Suzuki Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[14][17] This reaction is particularly valuable in drug discovery for constructing complex molecular architectures. This compound is an excellent substrate for Suzuki coupling, allowing for the introduction of the 3-aminocarbonylphenyl group into a target molecule.
The following protocol provides a general method for the Suzuki coupling of this compound with an aryl bromide. It is important to note that reaction conditions may require optimization depending on the specific aryl bromide used.
Materials and Equipment
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).[18]
-
Solvent Addition: Add the chosen solvent system to the flask. A common choice is a 4:1 mixture of 1,4-dioxane and water.[18]
-
Degassing: To ensure an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst, degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.[18]
-
Reaction: Heat the mixture to a temperature between 85-95 °C with vigorous stirring.[18] The reaction progress should be monitored periodically by TLC until the starting material (aryl bromide) is consumed. This can take anywhere from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[18] Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system to yield the pure coupled product.[18]
Visualizing the Synthetic Workflow
References
- 1. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Aminocarbonylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 3-aminocarbonylphenylboronic acid. This substrate, while valuable, presents unique challenges due to its electronic properties. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve high-yield, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with this compound.
Q1: Why is my reaction with this compound failing or giving low yields?
Low yields with this substrate are common and typically stem from two primary issues:
-
Electronic Effects : The aminocarbonyl (amide) group is electron-withdrawing, which deactivates the boronic acid. This can slow down the crucial transmetalation step in the catalytic cycle, making the reaction sluggish compared to electron-rich boronic acids.[1]
-
Protodeboronation : This is the most significant side reaction, where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[2][3] Electron-deficient boronic acids are particularly susceptible to this process, which can be catalyzed by the base, trace acid, or even the palladium catalyst itself under certain conditions.[3][4]
Q2: What are the recommended starting conditions for a screening reaction?
For a new coupling partner with this compound, a robust set of initial conditions is crucial. The goal is to promote the desired cross-coupling while suppressing side reactions.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 eq | Limiting reagent. Reactivity order: I > Br > OTf >> Cl.[5] |
| Boronic Acid | 1.2 - 1.5 eq | A slight excess helps drive the reaction to completion. |
| Pd Catalyst | 1-2 mol% | Pd(dppf)Cl₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3).[6] |
| Ligand | (If not using a precatalyst) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[7][8] |
| Base | 2.0 - 3.0 eq | K₃PO₄ or Cs₂CO₃.[3] These are effective but milder bases. |
| Solvent | 0.1 M concentration | Degassed 1,4-Dioxane/Water (5:1 to 10:1) or THF/Water.[3][7] |
| Temperature | 80 - 100 °C | A good starting point to balance reaction rate and stability. |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent oxidative degradation of the catalyst.[9] |
Q3: How do I choose the right palladium catalyst and ligand system?
The catalyst system is the engine of your reaction. For a challenging, electron-deficient substrate, a highly active catalyst is required.
-
Precatalysts are Preferred: Modern palladium precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G2/G3), are highly recommended.[8][10] They are air-stable and efficiently generate the active Pd(0) species in solution at low temperatures, which can outcompete the rate of boronic acid decomposition.[10]
-
Ligand Choice is Critical: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the choice of ligand is paramount. You need a ligand that promotes both fast oxidative addition and reductive elimination. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are field-proven for coupling electron-deficient partners.[7][8] They stabilize the palladium center and accelerate the key steps of the catalytic cycle.[11]
Q4: What is the role of the base, and which one should I use?
The base plays multiple, critical roles in the Suzuki coupling.[5][11] It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[12] However, strong bases (like NaOH, KOtBu) can aggressively promote protodeboronation, especially in the presence of water.[3]
For this compound, the choice of base is a balancing act:
-
Recommended: Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are excellent first choices. They are sufficiently basic to promote the reaction but are known to minimize base-catalyzed protodeboronation.[3]
-
Use with Caution: Potassium Carbonate (K₂CO₃) is a common choice but can be more aggressive.
-
Avoid (Initially): Strong hydroxide or alkoxide bases should be avoided unless other conditions have failed, as they significantly increase the risk of protodeboronation and potential amide hydrolysis.
Q5: What is protodeboronation and how can I spot it?
Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[2] In your reaction, this converts this compound into benzamide. This is a major cause of yield loss.
How to Identify It:
-
LC-MS Analysis: This is the most effective method. Look for a mass corresponding to benzamide in your crude reaction mixture.
-
TLC Analysis: Spot your crude reaction mixture against a standard of benzamide. If a major byproduct co-elutes with the benzamide standard, protodeboronation is likely a significant issue.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Workflow for Diagnosing Low Yield
When faced with a low-yielding reaction, a logical diagnostic process is key. The following workflow can help pinpoint the issue.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Common side reactions with 3-Aminocarbonylphenylboronic acid and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocarbonylphenylboronic acid is a valuable reagent in medicinal chemistry and materials science, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 3-benzamide motif. While versatile, its bifunctional nature—possessing both a reactive boronic acid and a coordinating aminocarbonyl group—can lead to specific side reactions that reduce yield and complicate purification. This guide will address the most common challenges, explain their mechanistic origins, and provide robust protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I'm observing a significant amount of a byproduct that is just my starting aryl halide without the halogen. What is happening?
A1: You are likely observing protodeboronation , a common side reaction where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[1] This consumes your boronic acid, converting it to benzamide, and reduces the yield of your desired cross-coupled product. The dehalogenated starting material arises from a related side reaction pathway of the aryl halide.
-
Causality: Protodeboronation is often promoted by the presence of water (the proton source) and can be catalyzed by both acid and base.[2] Under the basic conditions required for Suzuki coupling, a base-catalyzed pathway is particularly relevant.[2] The electron-withdrawing nature of the aminocarbonyl group can also influence the susceptibility of the boronic acid to this side reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting protodeboronation.
Q2: I'm seeing a significant amount of 3,3'-dicarbonyl-1,1'-biphenyl in my reaction mixture. What is this and how do I prevent it?
A2: This byproduct is the result of homocoupling , where two molecules of this compound react with each other.[2][3] This side reaction consumes your boronic acid in a 2:1 ratio, significantly lowering the potential yield of your desired product and introducing a difficult-to-remove impurity.
-
Causality: Homocoupling is primarily mediated by two pathways:
-
Oxygen-Mediated: The active Pd(0) catalyst is oxidized by trace oxygen to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[4][5][6]
-
Pd(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to produce the dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.[7]
-
-
Preventative Measures:
-
Rigorous Degassing: The most critical step is to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. Subsurface sparging with an inert gas for 10-15 minutes before adding the catalyst is highly effective.[7]
-
Catalyst Choice: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly reduces to Pd(0). If using a Pd(II) source, adding a mild reducing agent like potassium formate can help suppress initial homocoupling.[7]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes promote the desired cross-coupling over homocoupling.[8]
-
Q3: Could the amide group in this compound be interfering with the reaction?
A3: Yes, while the amide group is generally well-tolerated in Suzuki couplings, it can potentially cause issues through several mechanisms:
-
Catalyst Inhibition: The nitrogen and oxygen atoms of the amide have lone pairs of electrons that could coordinate to the palladium center. This coordination could potentially inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed.
-
Base-Mediated Hydrolysis: Under strongly basic conditions and elevated temperatures, the amide group could be susceptible to hydrolysis, converting it to a carboxylate. This would change the electronic properties of the molecule and could lead to a mixture of products.
-
Altering Boronic Acid Reactivity: The pKa of the boronic acid is influenced by the amide substituent. The choice and amount of base are critical, as the base's primary role is to activate the boronic acid by forming the more nucleophilic boronate species.[9][10] An improper base can lead to incomplete activation or promote side reactions.
-
Mitigation Strategies:
-
Use a Non-Coordinating Base: Employ bases like K₃PO₄ or Cs₂CO₃, which are less likely to have their conjugate acids coordinate strongly to the palladium center.
-
Moderate Temperatures: Avoid excessively high temperatures (e.g., >120 °C) if possible to minimize the risk of amide hydrolysis.
-
Protect the Amide: In particularly challenging cases, the amide could be protected (e.g., as an N-Boc derivative), though this adds extra steps to the synthesis.[11]
-
Part 2: Recommended Experimental Protocols
The following protocols are designed to minimize the common side reactions associated with this compound.
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a robust starting point for coupling this compound with a variety of aryl halides.
Reagents & Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (1–3 mol%) or XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes. A vacuum/backfill cycle (3x) is recommended.
-
Solvent Addition: Prepare a degassed 10:1 mixture of anhydrous 1,4-dioxane and water. Add the solvent mixture via syringe to the reaction vessel to achieve a concentration of 0.1–0.2 M with respect to the aryl halide.
-
Degassing: Vigorously stir the slurry and sparge with a subsurface stream of Argon for an additional 10 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst.
-
Reaction: Place the vessel in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Rationale for Key Steps:
-
Excess Boronic Acid: Using a slight excess helps to drive the reaction to completion, especially if some protodeboronation occurs.
-
K₃PO₄: A moderately strong, non-hydroxide base that effectively promotes transmetalation without significantly increasing the rate of protodeboronation or amide hydrolysis.
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[7]
-
Dioxane/Water: A common solvent system that provides good solubility for both organic and inorganic reagents. The small amount of water is often necessary to facilitate the dissolution of the base and the formation of the active boronate species.
-
Protocol 2: Using a Boronic Acid Protecting Group for Challenging Couplings
For substrates that are particularly prone to protodeboronation or for slow, high-temperature reactions, converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester is an excellent strategy. MIDA boronates are air-stable, crystalline solids that slowly release the boronic acid under basic, aqueous conditions, keeping its ambient concentration low and minimizing side reactions.[12]
Workflow for MIDA Boronate Strategy:
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. deepdyve.com [deepdyve.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Arylboronic Acids
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most powerful C-C bond-forming tools in modern synthesis: the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we have seen these reactions from every angle—from flawless execution to perplexing failures. This guide is structured as a series of frequently asked questions to directly address the specific issues you may encounter at the bench.
FAQ 1: My reaction has stalled. I'm observing little to no conversion of my starting materials. What are the primary causes and how do I fix it?
This is the most common issue, and a systematic approach is key to diagnosis. A stalled reaction almost always points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Analysis of the Problem
The catalytic cycle, the heart of the Suzuki-Miyaura reaction, is a finely balanced sequence of events.[1][2][3] A failure at any stage will halt the entire process. The most frequent culprits are an inactive catalyst, poor reactivity of the coupling partners, or suboptimal reaction conditions that prevent key steps from occurring.
Visualizing the Catalytic Cycle
To effectively troubleshoot, one must first understand the process. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to couple the aryl halide (Ar-X) and the organoboron species (Ar'-BY₂).[1][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: A Step-by-Step Guide
1. Verify Your Catalyst System
-
Is your Pd(0) species truly active? Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) state.[5][6] If this reduction fails, the cycle never begins.
-
Solution: Ensure your reaction conditions facilitate this reduction. Some phosphine ligands can act as reductants.[5] Alternatively, adding a mild reducing agent can sometimes help, though this can also lead to side reactions. The simplest solution is often to switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed Pd(0) precatalyst (e.g., Buchwald G3/G4 precatalysts) to bypass this issue.
-
-
Is your ligand appropriate? The ligand is not just a spectator; it modulates the catalyst's reactivity.[1][3]
-
For unreactive aryl chlorides or electron-rich aryl halides: Oxidative addition is often the rate-limiting step.[4] You need an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to accelerate this step.[1][4][7][8]
-
For sterically hindered substrates: Reductive elimination can be difficult. Bulky ligands that promote the collapse of the Ar-Pd(II)-Ar' intermediate are beneficial.[4]
-
2. Assess Your Coupling Partners
-
Aryl Halide Reactivity: The C-X bond strength is critical. The general reactivity trend is I > OTf > Br >> Cl.[3][9] If you are using an aryl chloride, a standard catalyst system like Pd(PPh₃)₄ may be completely ineffective.
-
Solution: For aryl chlorides, you must use a state-of-the-art catalyst system, typically involving a highly active, bulky phosphine ligand as mentioned above.[10]
-
-
Boronic Acid Stability: Arylboronic acids are susceptible to degradation, especially under reaction conditions. They can dehydrate to form cyclic boroxine trimers or undergo protodeboronation (replacement of the -B(OH)₂ group with -H).[9][11]
3. Optimize Reaction Conditions
-
The Role of the Base: The base is not optional; it is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is required for transmetalation.[10][12]
-
Solution: The choice of base is critical. Strong bases (NaOH, KOH) can cause side reactions, while weak bases may not be effective. K₃PO₄ and Cs₂CO₃ are often excellent choices for a wide range of substrates.[12] For base-sensitive functional groups, milder bases like KF or K₂CO₃ can be used.[10][13]
-
-
Solvent and Degassing: The solvent affects solubility and catalyst stability.[14][15] More importantly, dissolved oxygen is a potent catalyst poison that oxidizes the active Pd(0) to inactive Pd(II) and promotes the homocoupling of boronic acids.[11][16]
-
Solution: Use anhydrous, degassed solvents. Common solvents include toluene, dioxane, or THF, often with a small amount of water to help dissolve the base and facilitate the formation of the boronate complex.[4][7] Degassing is non-negotiable. The most reliable method is to subject the sealed reaction vessel to 3-5 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[16] Sparging the solvent with inert gas for 10-15 minutes is also a suitable alternative.[2][16]
-
-
Temperature: Many Suzuki couplings require heat to overcome activation barriers, particularly for the oxidative addition of less reactive halides.[17]
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 60 °C), incrementally increase it to 80-100 °C.
-
| Parameter | Common Choices | Rationale & Troubleshooting Tip |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | For low conversion, switch to a more active Pd(0) source or a modern precatalyst to ensure the active species is formed.[8] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), NHCs | For electron-rich/unreactive halides (especially Ar-Cl), use bulky, electron-donating ligands to accelerate oxidative addition.[4][7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Base is essential for transmetalation.[10] If the reaction fails, ensure the base is strong enough and soluble. Grinding solid bases to a fine powder can improve consistency.[7] |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | Solvents MUST be thoroughly degassed to prevent catalyst oxidation.[16] Ensure all reagents are soluble at the reaction temperature. |
FAQ 2: My reaction works, but it's messy. I'm getting significant side products. How can I improve selectivity?
Observing product formation is a good sign, but poor selectivity points to competing reaction pathways. The most common side products are the homocoupled biaryl (from the boronic acid) and the protodeboronated arene.
Analysis of the Problem
-
Homocoupling (Ar'-Ar'): This side reaction involves the coupling of two boronic acid molecules. It is typically mediated by Pd(II) species and is exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[4][16][18]
-
Protodeboronation (Ar'-H): This involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (like water).[8][9] This pathway is often promoted by high temperatures and certain bases, and is particularly problematic for electron-deficient or heteroaromatic boronic acids.[9]
Visualizing the Troubleshooting Logic
Caption: A logical workflow for troubleshooting common Suzuki coupling failures.
Strategies for Minimizing Side Products
-
To Suppress Homocoupling:
-
Aggressive Degassing: This is the most critical step. As stated before, multiple vacuum/inert gas backfill cycles are essential to remove oxygen, the primary culprit.[16]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) minimizes the amount of Pd(II) present at the beginning of the reaction, which can initiate homocoupling.[18]
-
-
To Prevent Protodeboronation:
-
Use a Milder Base: Strong bases and high temperatures accelerate C-B bond cleavage. Switching from K₃PO₄ to a milder base like K₂CO₃ or KF can significantly reduce this side reaction.[9]
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Protect Your Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[4][9][11] These reagents are more resistant to protodeboronation and slowly release the active species during the reaction.
-
Control Water Content: While a small amount of water is often beneficial, excess water provides a ready source of protons. If protodeboronation is severe, try running the reaction under strictly anhydrous conditions, though this may require screening different bases (e.g., CsF) for optimal results.
-
General Protocol for a Robust Suzuki-Miyaura Coupling
This procedure incorporates best practices to minimize common failure modes.
Reagents & Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a septum
-
Magnetic stir bar
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) with SPhos (0.04 mmol, 4 mol%))
-
Base (e.g., K₃PO₄, finely ground, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 5 mL of 4:1 Dioxane/Water)
Step-by-Step Procedure:
-
Flask Preparation: To the oven-dried flask, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base under ambient atmosphere. Add the magnetic stir bar.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Carefully evacuate the flask under vacuum until no more bubbles are seen, then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle a total of three to five times .[19]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Final Degassing (Optional but Recommended): For particularly sensitive reactions, bubble the inert gas through the reaction solution via a long needle for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.[19]
By following this structured, mechanism-aware approach to troubleshooting, you can systematically diagnose and solve the vast majority of issues encountered in Suzuki-Miyaura cross-coupling reactions, turning failed experiments into successful outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Aminocarbonylphenylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-aminocarbonylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials. This compound is a valuable building block in medicinal chemistry, but its functional groups—the boronic acid and the amide—can present unique challenges during the coupling reaction. This guide will address these challenges and provide practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Suzuki-Miyaura coupling of this compound.
Q1: What are the best palladium catalysts for coupling this compound?
A1: The choice of catalyst is critical for a successful coupling reaction. For this compound, several palladium catalysts have shown efficacy. The selection often depends on the coupling partner (aryl halide or triflate).
-
For Aryl Bromides and Iodides:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, versatile catalyst that is often effective for coupling with aryl bromides and iodides.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its robustness and is particularly useful for more challenging substrates, including some heteroaryl halides.[1]
-
-
For Aryl Chlorides (more challenging):
Q2: How does the aminocarbonyl group affect the reaction?
A2: The aminocarbonyl (amide) group is generally well-tolerated in Suzuki-Miyaura couplings. However, it can influence the reaction in a few ways:
-
Electronic Effects: The amide group is electron-withdrawing, which can affect the nucleophilicity of the boronic acid.
-
Potential for Side Reactions: Under harsh basic conditions or high temperatures, the amide bond can be susceptible to hydrolysis.[4][5] Additionally, a decarbonylative coupling, where the carbonyl group is lost, is a potential but less common side reaction.[6][7]
Q3: What is the best base to use for this coupling?
A3: The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.
-
Inorganic bases are most commonly used.
-
Organic bases such as triethylamine (Et₃N) are generally less effective in Suzuki-Miyaura couplings compared to inorganic bases.
Q4: What are the most common side reactions to watch out for?
A4: The most common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzamide. This can be promoted by acidic or basic conditions and elevated temperatures.[8][9]
-
Homocoupling: The self-coupling of the boronic acid to form a biphenyl byproduct. This is often caused by the presence of oxygen in the reaction mixture.
-
Amide Hydrolysis: Under strongly basic aqueous conditions and heat, the amide can hydrolyze to a carboxylic acid.[4][10]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield reactions.
Specific Issues and Solutions
Issue 1: Low to No Product Formation
-
Potential Cause: Inactive catalyst. The active Pd(0) species may not have formed or has decomposed.
-
Solution:
-
Ensure you are using a fresh, high-quality palladium catalyst.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to Pd(0).
-
For challenging couplings, consider switching to a more robust, air-stable precatalyst like a Buchwald G2 or G3 palladacycle.[2][3]
-
-
-
Potential Cause: Poor quality of the boronic acid. Boronic acids can degrade over time.
-
Solution:
-
Check the purity of the this compound by NMR or LC-MS.
-
If necessary, recrystallize the boronic acid before use.
-
-
-
Potential Cause: Inefficient transmetalation. The boronic acid is not being effectively transferred to the palladium center.
-
Solution:
-
Ensure the chosen base is sufficiently strong and soluble in the reaction medium. Finely grinding the base can improve its effectiveness.
-
Consider switching to a stronger base, such as K₃PO₄.
-
The addition of a small amount of water to an organic solvent (e.g., dioxane/water 4:1) can facilitate the formation of the active boronate species.
-
-
Issue 2: Significant Protodeboronation (Formation of Benzamide)
-
Potential Cause: Harsh reaction conditions. High temperatures and strongly basic aqueous conditions can promote the cleavage of the C-B bond.[8][9]
-
Solution:
-
Lower the reaction temperature.
-
Use a milder base, such as potassium fluoride (KF).
-
Minimize the amount of water in the reaction mixture or use anhydrous conditions if possible.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.
-
-
Issue 3: Formation of Homocoupled Byproduct
-
Potential Cause: Presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution:
-
Thoroughly degas all solvents before use by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
Ensure the reaction is set up and run under a positive pressure of an inert gas.
-
-
Issue 4: Amide Hydrolysis
-
Potential Cause: Strongly basic aqueous conditions and high temperatures.[4][10]
-
Solution:
-
Avoid using strong hydroxide bases (e.g., NaOH, KOH) if possible.
-
Use milder carbonate or phosphate bases.
-
If hydrolysis is still an issue, consider running the reaction under anhydrous conditions.
-
-
Part 3: Data Presentation and Protocols
Catalyst Performance Comparison (Illustrative)
The following table provides an illustrative comparison of different palladium catalyst systems for the Suzuki-Miyaura coupling of functionalized arylboronic acids with aryl halides. While not specific to this compound, these examples provide a good starting point for catalyst selection.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 6-Bromo tacrine | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | ~85 | [1] |
| XPhos Pd G2 | 7-Chloro-6-azaindole | 3,4-Difluorophenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | >95 | [2] |
| Pd(PPh₃)₄ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 | |
| tBuXPhos Pd G3 | Aryl chloride | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 1-2 | >90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(dppf)Cl₂
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (2 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling with Aryl Chlorides using XPhos Pd G3
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.5 mmol, 1.5 equiv), the aryl chloride (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same procedure as in Protocol 1.
Part 4: Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasc.ac.in [nasc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling of Amides via Palladium‐Catalyzed C–N Cleavage of N‐Acylsaccharins | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reactions with 3-Aminocarbonylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for experiments involving 3-aminocarbonylphenylboronic acid. Here, we will delve into the critical impact of base and solvent selection on the reactivity of this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Introduction: The Nuances of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to participate in carbon-carbon bond formation. However, its reactivity is highly sensitive to the reaction environment. The aminocarbonyl group, while offering a key functional handle, also introduces electronic and steric factors that can complicate reaction outcomes. Understanding the interplay between the boronic acid, the chosen base, and the solvent system is paramount to achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most common culprits?
A1: Low yields in Suzuki-Miyaura couplings involving this compound often stem from a few key issues:
-
Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium catalyst is a critical step that is highly dependent on the base and solvent.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[2] This process is often exacerbated by inappropriate base and solvent choices.[3]
-
Poor Solubility: this compound and its coupling partners may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[4]
-
Catalyst Deactivation: The presence of certain functional groups or impurities can deactivate the palladium catalyst. The aminocarbonyl group itself can potentially coordinate to the palladium center, though this is less common than with other nitrogen-containing heterocycles.[3]
Q2: How do I choose the right base for my reaction? I've seen everything from carbonates to phosphates used.
A2: The choice of base is critical and is not a one-size-fits-all decision. The base's role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5]
-
Inorganic Bases: These are the most commonly used.[6]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Sodium carbonate is often a good starting point and has been shown to be effective in many cases.[7][8] Potassium carbonate is another common choice. Cesium carbonate is a stronger base and can be effective for more challenging couplings, sometimes attributed to the "caesium effect."[6]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles.[6]
-
Hydroxides (NaOH, KOH): While strong, hydroxides can sometimes lead to unwanted side reactions and may not always be effective.[6][7]
-
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally less common for Suzuki couplings but can be useful for substrates that are sensitive to strong inorganic bases.[6]
Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or Na₂CO₃. If the reaction is sluggish, consider a stronger base like K₃PO₄ or Cs₂CO₃.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This is a major degradation pathway for arylboronic acids, especially under basic conditions.[3]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using a milder base like KF.[9]
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[3]
-
Anhydrous Conditions: While water is often a beneficial co-solvent, in some cases, running the reaction under anhydrous conditions can reduce protodeboronation.[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from degradation.[3][10]
Q4: My starting materials are not dissolving well. How should I approach solvent selection?
A4: Solvent choice is crucial for ensuring all reaction components are in solution and can interact effectively.[11] this compound is soluble in methanol.[12]
-
Common Solvent Systems:
-
Biphasic Mixtures: Toluene/water, dioxane/water, and THF/water are standard biphasic systems. The aqueous phase helps to dissolve the inorganic base.[4]
-
Polar Aprotic Solvents: DMF and DMSO can be effective for dissolving polar, poorly soluble substrates.[1][4]
-
Alcohols: Methanol and ethanol can be good solvents, and mixtures with water can enhance the solubility of inorganic bases.[13]
-
-
Troubleshooting Poor Solubility:
-
Increase Temperature: Running the reaction at a higher temperature can improve solubility.[4]
-
Screen Solvents: Systematically screen a range of solvents to find the optimal one for your specific substrates.[4]
-
Phase-Transfer Catalysts (PTCs): For biphasic reactions with slow conversion, adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous to the organic phase.[4]
-
Troubleshooting Guide: A Deeper Dive
| Observed Issue | Potential Cause | Recommended Action |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reactants. 4. Protodeboronation of the boronic acid. | 1. Use a fresh, high-quality palladium catalyst and ligand. Ensure proper degassing to remove oxygen.[14] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6] 3. Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). Consider increasing the reaction temperature.[4] 4. Use a milder base (e.g., KF), lower the temperature, or protect the boronic acid as an ester.[3][9] |
| Formation of homocoupled product (biaryl of the boronic acid) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon).[14][15] 2. Ensure your reaction conditions are sufficient to reduce the Pd(II) precatalyst to the active Pd(0) species.[14] |
| Dehalogenation of the aryl halide starting material | Formation of a palladium-hydride species that leads to reductive elimination. | This can sometimes be promoted by certain bases or solvents. Consider screening different bases and ensure your solvent is pure.[15] |
| Inconsistent results between batches | 1. Variable quality of the this compound. 2. Inconsistent moisture content in the base or solvent. | 1. Verify the purity of your boronic acid before use. Boronic acids can form anhydrides (boroxines) upon storage.[3] 2. Use a freshly opened and finely powdered base. Ensure solvents are appropriately dried if running under anhydrous conditions.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Key Influences
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the critical points of influence for the base and solvent.
Caption: The Suzuki-Miyaura catalytic cycle and points of influence for base and solvent.
Caption: A troubleshooting flowchart for optimizing Suzuki-Miyaura couplings.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
Preventing decomposition of 3-Aminocarbonylphenylboronic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Stability
3-Aminocarbonylphenylboronic acid is a valuable reagent in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its utility is derived from the ability to introduce a benzamide moiety, a common structural motif in biologically active molecules. However, like many boronic acids, it is susceptible to decomposition under common reaction conditions, leading to reduced yields and the formation of unwanted byproducts.[4] The primary pathway for this degradation is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5]
This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical strategies to mitigate its decomposition during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a Suzuki-Miyaura reaction?
A1: The primary cause of decomposition is protodeboronation , a process where the boronic acid group is replaced by a hydrogen atom.[5] This is often accelerated by:
-
Harsh Basic Conditions: While a base is necessary to activate the boronic acid for transmetalation, strong bases (e.g., NaOH, KOH) and high concentrations can promote protodeboronation.[6][7]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.
-
Presence of Water: Aqueous conditions, especially under basic pH, can facilitate the protonolysis of the C-B bond.[5]
-
Palladium Catalyst: The palladium catalyst itself can sometimes promote side reactions that lead to the degradation of the boronic acid.[4]
Q2: How does the aminocarbonyl group affect the stability of the boronic acid?
A2: The aminocarbonyl (amide) group is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and the boron atom. While there is no extensive research specifically on the 3-aminocarbonyl substituent's effect on protodeboronation rates, electron-withdrawing groups can sometimes stabilize the boronic acid. However, the amide functionality can also introduce complications. Under basic conditions, the amide N-H proton can be acidic, and the resulting anion could potentially coordinate to the palladium catalyst, affecting its activity.
Q3: I am observing low yields in my Suzuki coupling reaction. How can I determine if my this compound is decomposing?
A3: To diagnose decomposition, you can:
-
Analyze Your Starting Material: Before starting the reaction, check the purity of your this compound using techniques like NMR or LC-MS to ensure it has not degraded during storage.
-
Monitor the Reaction Over Time: Take aliquots of your reaction mixture at different time points and analyze them by LC-MS. Look for the appearance of benzamide, the product of protodeboronation.
-
Run a Control Experiment: Set up a reaction with all components except the aryl halide. If you observe the disappearance of the boronic acid and the formation of benzamide, decomposition is likely occurring under your reaction conditions.
Q4: What are boroxines, and do they affect my reaction?
A4: Boroxines are trimeric anhydrides of boronic acids that form upon dehydration. While often present in solid boronic acid samples, they are generally in equilibrium with the monomeric form in solution and are typically competent in Suzuki-Miyaura coupling reactions. However, their presence can complicate accurate mass-based measurements of the boronic acid.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Decomposition of Boronic Acid: Protodeboronation is consuming the starting material. | 1. Modify Base and Solvent: Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Consider using anhydrous solvents to minimize water-mediated decomposition. 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Use a Protecting Group: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate (see Protocol 1).[8] |
| Catalyst Inactivation: The amide group may be coordinating to the palladium center. | 1. Choose a Robust Catalyst System: Employ a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can mitigate substrate inhibition. 2. Use a Higher Catalyst Loading: A modest increase in the catalyst amount may overcome partial inactivation. | |
| Formation of Benzamide Byproduct | Protodeboronation: The C-B bond is being cleaved. | 1. Optimize Reaction Time: Shorter reaction times can minimize the extent of protodeboronation. Monitor the reaction closely to stop it once the desired product is formed. 2. "Slow-Release" Strategy: Utilize a MIDA boronate which slowly releases the active boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[8] |
| Inconsistent Results | Variable Quality of Boronic Acid: The starting material may have degraded or contain impurities. | 1. Verify Starting Material Purity: Always analyze the boronic acid before use. 2. Proper Storage: Store this compound in a cool, dry place, preferably under an inert atmosphere. |
Experimental Protocols
Protocol 1: Protection of this compound as a Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative, which is often more resistant to protodeboronation.
Materials:
-
This compound
-
Pinacol
-
Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by recrystallization or column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide, incorporating strategies to reduce decomposition.
Materials:
-
This compound or its pinacol ester (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound (or its pinacol ester), and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Problem and Solutions
Decomposition Pathway
Caption: The primary decomposition pathway for this compound is protodeboronation.
Recommended Workflow for Suzuki-Miyaura Coupling
Caption: A workflow for minimizing decomposition during Suzuki-Miyaura coupling.
References
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Products from 3-Aminocarbonylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 3-aminocarbonylphenylboronic acid. The unique combination of a polar amide and an acidic boronic acid group in this reagent presents specific challenges. This document is designed to help you navigate these complexities with scientifically-grounded strategies.
Core Challenge: The Nature of the Impurities
Purification strategies are dictated by the impurities you need to remove. When using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, you will primarily encounter:
-
Unreacted this compound: A polar, acidic starting material.
-
Boroxines: Cyclic anhydrides formed from the dehydration of three boronic acid molecules. These exist in equilibrium with the free acid and can complicate chromatography and analysis.[1]
-
Homocoupled Byproducts: Dimers of the boronic acid coupling with itself.[2]
-
Deboronated Byproducts: The product of protodeboronation, where the B(OH)₂ group is replaced by a hydrogen atom.[3][4]
-
Residual Palladium Catalyst: Can be heterogeneous (e.g., Pd on carbon) or soluble species.
-
Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, Na₂CO₃).
The key to successful purification is selecting a method that exploits the chemical differences between your desired product and these impurities.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the workup and purification of products derived from this compound.
Question 1: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
This is a very common issue, often arising because the pH of the aqueous wash is insufficient to fully ionize the boronic acid, or because the product itself has some water solubility, leading to emulsions or poor partitioning.
Causality: Boronic acids are weak Lewis acids. To efficiently extract them into an aqueous layer, you must deprotonate them to form the much more water-soluble boronate salt.[5] The pKa of many arylboronic acids is around 9, so a significantly basic pH is required.[6]
Solutions & Protocol:
-
Increase Basicity: Ensure your aqueous wash is at a pH > 10. A 1-2 M solution of NaOH or K₂CO₃ is typically more effective than weaker bases like sodium bicarbonate.[5]
-
Add a Diol Complexing Agent: This is a highly effective technique. 1,2- or 1,3-diols like D-sorbitol or N-methylglucamine form stable, charged, and highly water-soluble anionic complexes with boronate ions, dramatically improving their partitioning into the aqueous phase.[5]
Protocol 1: Enhanced Aqueous Workup for Boronic Acid Removal
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If you used a heterogeneous catalyst (e.g., Pd/C), filter the mixture through a pad of Celite® first.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).
-
Initial Wash (Optional): Wash the organic layer with water or brine to remove the bulk of inorganic salts.
-
Basic Diol Wash: Prepare a wash solution of 1 M NaOH containing 5-10% (w/v) D-sorbitol. Add this to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The boronate-sorbitol complex will be in the aqueous layer.
-
Repeat: Drain the aqueous layer and repeat the basic diol wash one more time to ensure complete removal.
-
Final Washes: Wash the organic layer with brine to remove residual water, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Question 2: The boronic acid byproduct is co-eluting with my product on a silica gel column. What are my options?
Co-elution is a frequent challenge due to the polarity of this compound and its derivatives, which can have similar retention factors to polar products on silica gel.[4][5] Furthermore, boronic acids can streak badly or even decompose on silica.[4][7]
Causality: Silica gel is an acidic stationary phase (pKa ~4-5). It can interact strongly with the Lewis acidic boronic acid and the basic lone pairs of the amide, leading to poor peak shape and unpredictable elution. The equilibrium between the boronic acid and its less polar boroxine trimer can also result in broad or multiple spots on a TLC plate.[1]
Solutions:
-
Strategy A: Use a Boron Scavenger Resin (Most Robust Method) This is often the most efficient and reliable solution. Scavenger resins are solid-supported reagents with functional groups (typically diols or aminodiols) that covalently and selectively bind to boronic acids.[5][8] The process is simple: stir the resin with your crude product solution, and then filter it off.
-
Strategy B: Modify the Chromatography Conditions
-
Change Stationary Phase: Switch from standard silica to neutral alumina, which can be less harsh on boronic esters.[9] For very challenging separations, reverse-phase (C18) chromatography can be effective, though boronic acids may still streak.[4]
-
Use Additives in the Mobile Phase: Adding a small amount of a modifier can drastically change the retention of acidic or basic compounds. For example, adding 0.5-1% triethylamine (TEA) to your eluent can help by competing for active sites on the silica and improving the peak shape of basic compounds. Conversely, a small amount of acetic acid can help with acidic compounds.[10]
-
-
Strategy C: Derivatize the Impurity If the impurity is the unreacted starting material, you can convert it to a form that is easier to separate. For instance, reacting the crude mixture with diethanolamine can precipitate the boronic acid as a stable adduct, which can be filtered off.[4][11]
Diagram 1: Decision Workflow for Purification Strategy
This diagram provides a logical path for selecting the appropriate purification method based on the properties of your target compound.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Overcoming Low Reactivity of Substituted Aryl Boronic Acids in Suzuki-Miyaura Cross-Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of substituted aryl boronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose issues and rationally design experiments for successful outcomes with even the most challenging substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1][2] However, the efficiency of this powerful reaction can be significantly hampered by the inherent properties of the aryl boronic acid coupling partner. Substituents on the aromatic ring, particularly in the ortho position, can introduce steric and electronic challenges that lead to low yields, slow reaction rates, and the formation of undesirable byproducts. This guide will explore the root causes of this low reactivity and provide a comprehensive set of strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with substituted aryl boronic acids.
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with a substituted aryl boronic acid?
A1: The failure of a Suzuki-Miyaura coupling with substituted aryl boronic acids can often be traced back to two primary factors: steric hindrance and electronic effects.
-
Steric Hindrance: Substituents in the ortho position of the aryl boronic acid can physically block the approach of the palladium catalyst, impeding the crucial transmetalation step of the catalytic cycle.[3][4] This steric clash increases the activation energy of the reaction, leading to sluggish or no conversion. Di-ortho-substituted aryl boronic acids are particularly challenging.[5]
-
Electronic Effects: The electronic nature of the substituents can also significantly influence reactivity.
-
Electron-donating groups (EDGs) can increase the electron density on the aryl ring, making the boronic acid less electrophilic and slowing down the transmetalation step.
-
Electron-withdrawing groups (EWGs) can make the boronic acid more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[6]
-
Q2: I'm observing a significant amount of a side product that corresponds to my starting aryl halide being reduced (dehalogenated) and my boronic acid being consumed. What is happening?
A2: This is a classic symptom of protodeboronation , a common and often frustrating side reaction.[7] In this process, the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[8] This reaction is often promoted by:
-
Presence of water or other protic sources: The reaction mixture can contain water from solvents, reagents, or the base itself.
-
Basic conditions: The formation of the boronate anion under basic conditions can, in some cases, accelerate protodeboronation.[9]
-
Elevated temperatures: Higher temperatures, often required for unreactive substrates, can also increase the rate of protodeboronation.
-
Substrate electronics: Electron-deficient and some heteroaromatic boronic acids are particularly prone to this side reaction.[6][9]
Q3: My main byproduct is a dimer of my aryl boronic acid. What causes this homocoupling and how can I prevent it?
A3: The homocoupling of aryl boronic acids is another common side reaction that competes with the desired cross-coupling.[3] This is often caused by:
-
Oxygen in the reaction mixture: In the presence of oxygen, a palladium-catalyzed oxidative homocoupling can occur.[3]
-
Inefficient catalyst turnover: If the palladium catalyst is not efficiently cycling, side reactions like homocoupling can become more prevalent.
To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][8]
Troubleshooting Guides
When faced with a low-yielding or failed Suzuki-Miyaura coupling involving a substituted aryl boronic acid, a systematic approach to troubleshooting is essential. The following guides provide actionable steps to address specific challenges.
Guide 1: Overcoming Steric Hindrance in ortho-Substituted Aryl Boronic Acids
Sterically hindered substrates, especially those with ortho-substituents, require more forcing conditions and specialized catalyst systems to achieve good yields.[3]
Key Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are highly effective as they promote both the oxidative addition and the rate-limiting reductive elimination steps.
-
Base Selection: A stronger, non-nucleophilic base is often required to facilitate the challenging transmetalation step.
-
Solvent and Temperature: Higher temperatures are often necessary to overcome the activation barrier.
-
Recommended Solvents: High-boiling point solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF) are suitable choices.[3]
-
Troubleshooting Workflow for Sterically Hindered Couplings
Caption: Troubleshooting flowchart for sterically hindered substrates.
Recommended Reaction Conditions for Sterically Hindered Substrates
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that facilitate transmetalation.[3] |
| Solvent | Toluene, Dioxane, DMF | High-boiling point solvents allow for increased reaction temperatures.[3] |
| Temperature | 80 - 120 °C | Higher temperatures provide the necessary energy to overcome the activation barrier. |
Guide 2: Mitigating Protodeboronation of Electron-Deficient Aryl Boronic Acids
Electron-deficient aryl boronic acids are particularly susceptible to protodeboronation, which depletes the nucleophile and leads to low yields.
Key Strategies:
-
Use of Anhydrous Conditions: Minimize the presence of water in the reaction mixture.
-
Protocol: Use anhydrous solvents and dry reagents. If an aqueous base is necessary, use the minimum amount required.
-
-
Boronic Acid Protection: Convert the boronic acid to a more stable derivative that is less prone to protodeboronation. These derivatives can then be used directly in the coupling reaction.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[10]
-
Pinacol Esters: Boronic acid pinacol esters are generally more stable than the corresponding boronic acids.[8]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a stable crystalline solid that can be used directly in the coupling.[3]
-
Experimental Protocol: Preparation of a Diethanolamine Adduct [3]
-
Dissolution: In a suitable vial, dissolve the aryl boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will typically form. Continue stirring for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki-Miyaura coupling reaction.
Logical Relationship for Boronic Acid Stability
Caption: Strategies to enhance boronic acid stability.
General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimizing a difficult coupling reaction.
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl boronic acid or its stable derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) to the flask via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%) in a small amount of the degassed solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][8]
-
Purification: Purify the crude product by flash column chromatography.[3]
Conclusion
Overcoming the low reactivity of substituted aryl boronic acids in Suzuki-Miyaura cross-coupling is a common challenge that can be addressed through a rational and systematic approach. By understanding the underlying causes of low reactivity, such as steric hindrance and electronic effects, and by carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, even the most challenging substrates can be successfully coupled. The use of stable boronic acid derivatives is a particularly powerful strategy to mitigate undesired side reactions like protodeboronation. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Journal articles: 'Cross-coupling Suzuki-Miyaura reaction' – Grafiati [grafiati.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of 3-Aminocarbonylphenylboronic Acid
Welcome to the technical support center for 3-Aminocarbonylphenylboronic acid (3-CPBA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your research. This guide is structured to help you understand and overcome the common solubility hurdles associated with this versatile reagent.
Section 1: Understanding the Molecule's Behavior
A clear understanding of the molecule's structure is the first step in troubleshooting its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound (CAS 351422-73-6) is governed by a delicate interplay between three key components of its structure:
-
The Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is also a Lewis acid, and its acidity (predicted pKa ≈ 7.84) is a critical factor that can be exploited to enhance solubility.[1][2] At a pH above its pKa, it deprotonates to form the more soluble anionic boronate species, [R-B(OH)₃]⁻.[3][4]
-
The Aminocarbonyl Group (-CONH₂): Also known as an amide group, this functional group is highly polar and contributes significantly to the molecule's ability to form strong hydrogen bonds.[5] This favors solubility in polar, protic solvents.
-
The Phenyl Ring (C₆H₄): This aromatic core is nonpolar and hydrophobic. It promotes solubility in organic solvents with some aromatic character but counteracts solubility in highly polar or aqueous media.
The combination of these features results in a molecule that is often a highly stable, crystalline solid with a high melting point (221-226 °C), making it challenging to dissolve in a wide range of solvents.[1][5] Furthermore, boronic acids have a propensity to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines .[6][7] Boroxines are significantly less polar and much less soluble than the parent boronic acid, often precipitating from solution and complicating experiments.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q2: What is the general solubility of this compound in common organic solvents?
A2: While comprehensive quantitative data is not widely published, a qualitative solubility profile can be established based on its structural properties and empirical data for similar arylboronic acids.[8][9][10]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Expert Notes |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The hydroxyl group of the solvent can effectively hydrogen-bond with both the amide and boronic acid moieties. Methanol is explicitly reported as a good solvent.[1] |
| Polar Aprotic | DMSO, DMF, NMP | Soluble | These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating the polar functional groups of the molecule. They are often the best choice for achieving high concentrations. |
| Polar Aprotic | Acetone, Acetonitrile | Slightly to Moderately Soluble | These solvents are less polar than DMSO/DMF. Solubility is possible, but may require heating. Phenylboronic acid itself shows good solubility in ketones like acetone.[8][9] |
| Ethers | THF, 1,4-Dioxane | Slightly Soluble to Sparingly Soluble | These are common solvents for organic reactions (e.g., Suzuki coupling), but the high crystallinity and polarity of 3-CPBA limit its solubility. Co-solvents are often required. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | While chloroform shows moderate solubility for the parent phenylboronic acid, the highly polar amide group on 3-CPBA significantly reduces its solubility in these less polar solvents.[10] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | The molecule's high polarity and hydrogen bonding capacity make it incompatible with non-polar solvents. Hydrocarbons can be useful for washing away non-polar impurities.[10] |
Q3: Why won't my this compound dissolve in toluene, even with heating?
A3: This is an issue of "like dissolves like." Toluene is a non-polar, aromatic solvent. While it can interact with the phenyl ring of your molecule, it cannot effectively solvate the highly polar amide and boronic acid groups, which are locked in a strong, hydrogen-bonded crystal lattice. The energy required to break these intermolecular forces is far greater than the energy gained by solvating the molecule in a non-polar solvent.
Q4: I see a white solid in my reaction flask. Could it be the insoluble boroxine anhydride?
A4: This is a very likely possibility, especially under conditions that promote dehydration. The formation of the trimeric boroxine is an equilibrium process that is shifted toward the anhydride by:
-
Heating: Aprotic solvents, in particular, can promote dehydration upon heating.
-
Removal of Water: Using drying agents or a Dean-Stark apparatus will drive the equilibrium toward the boroxine.
If you suspect boroxine formation, the most effective way to revert it to the soluble boronic acid is by adding a small amount of water or a protic solvent like methanol, if compatible with your reaction chemistry.
Section 3: Troubleshooting Workflow
When facing a solubility challenge, a systematic approach is key. The following workflow guides you through the decision-making process.
Caption: Troubleshooting flowchart for selecting a solvent system.
Q5: How can I dissolve 3-CPBA in a less polar solvent like Dioxane for a Suzuki coupling reaction?
A5: This is a classic challenge. While Dioxane alone is a poor solvent for 3-CPBA, you can dramatically improve solubility by using a co-solvent . The strategy is to add a small amount of a strong, polar aprotic solvent to disrupt the crystal lattice and solvate the polar groups. See Protocol 2 for a detailed methodology.
Q6: Can I use a base to help dissolve the boronic acid in an organic solvent?
A6: Yes, and this is an excellent and often overlooked technique, particularly for reactions that are run under basic conditions anyway (like many cross-coupling reactions). Adding a base deprotonates the boronic acid to its anionic boronate form [R-B(OH)₃]⁻.[3] This charged species is significantly more polar and often more soluble, especially in polar aprotic solvents.
-
Mechanism: The reaction base (e.g., K₂CO₃, Cs₂CO₃) can serve the dual purpose of promoting the catalytic cycle and solubilizing the boronic acid.
-
Practical Tip: When setting up your reaction, add the 3-CPBA, the solvent, and the base, and stir for 15-30 minutes at room temperature or with gentle warming before adding other sensitive reagents like the catalyst. You will often observe the solid dissolving upon addition of the base.
Section 4: Key Experimental Protocols
These protocols provide validated, step-by-step methods for handling this compound.
Protocol 1: Dissolution in Polar Aprotic Solvents (High Concentration)
This method is ideal for preparing stock solutions or for reactions where solvent choice is not restrictive.
-
Preparation: To a clean, dry flask equipped with a magnetic stir bar, add the solid this compound.
-
Solvent Addition: Add the desired volume of anhydrous DMF, DMSO, or NMP. Aim for a concentration that is appropriate for your experiment (e.g., 0.1 M to 0.5 M).
-
Dissolution: Stir the mixture at room temperature. Dissolution should occur within 5-15 minutes.
-
Gentle Heating (Optional): If full dissolution is slow, gently warm the mixture to 40-50 °C. Avoid aggressive heating to minimize the risk of boroxine formation.[6]
-
Usage: Once a clear, homogeneous solution is obtained, cool to the desired reaction temperature before adding other reagents.
Protocol 2: Co-Solvent System for Improved Solubility in Less Polar Media
This protocol is designed for reactions requiring solvents like THF or Dioxane.
-
Preparation: To the reaction flask containing solid this compound, add the bulk of the primary, less polar solvent (e.g., 9 mL of Dioxane for a final 10 mL volume). Begin stirring.
-
Co-Solvent Addition: Add a small volume of a polar aprotic co-solvent, such as DMF or NMP. Start with 5% of the total volume (e.g., 0.5 mL) and increase up to 10-15% (e.g., 1.0-1.5 mL) if necessary.
-
Observation: Stir at room temperature for 15-20 minutes. You should observe the solid material dissolving as the co-solvent is incorporated.
-
Validation: The result should be a clear, homogeneous solution ready for use. This method provides a good balance, enhancing solubility without drastically changing the overall properties of the reaction medium.
References
- 1. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 2. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound 351422-73-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Scaling Up Reactions with 3-Aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with 3-Aminocarbonylphenylboronic acid?
When moving to a larger scale, several factors that are negligible in small-scale reactions can become significant hurdles. The primary challenges include:
-
Solubility Issues: this compound and its derivatives can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and mass transfer limitations.[1][2][3]
-
Reaction Heterogeneity: Poor solubility can lead to inconsistent reaction rates and incomplete conversions as the scale increases.
-
Exothermic Events: The heat generated during the reaction may be difficult to control on a larger scale, potentially leading to side reactions or degradation of products and catalysts.
-
Work-up and Purification: Handling large volumes of reaction mixtures and isolating the final product can be cumbersome, often requiring specialized equipment and techniques to manage emulsions and remove impurities.[4]
Q2: How does the amide functional group in this compound affect its reactivity in cross-coupling reactions?
The amide group has a significant electronic and steric influence on the boronic acid's reactivity. The electron-withdrawing nature of the carbonyl group can impact the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in Suzuki-Miyaura coupling.[5][6] However, it also offers opportunities for directing-group effects in other transformations.[7][8]
Q3: What are the optimal solvent systems for large-scale Suzuki-Miyaura reactions involving this boronic acid?
The choice of solvent is critical for a successful scale-up. Due to the polarity of this compound, solvent mixtures are often required to ensure adequate solubility of all reactants.
| Solvent System | Rationale & Considerations |
| Toluene/Water or Dioxane/Water | A common choice for Suzuki couplings, providing a good balance of polarity. The aqueous phase is necessary for dissolving the inorganic base.[9] |
| THF/Water | Another effective mixture, particularly if starting materials show better solubility in THF.[10][11] |
| DMF or DMAc (with or without water) | These polar aprotic solvents can be excellent for solubilizing polar substrates but can be difficult to remove during work-up. |
It is crucial to degas all solvents thoroughly to prevent catalyst deactivation and unwanted side reactions.[12]
Q4: Can this compound be used in Chan-Lam coupling reactions, and what are the key considerations for scale-up?
Yes, this compound is a suitable partner in Chan-Lam N- and O-arylations.[13][14] Key considerations for scaling up this reaction include:
-
Catalyst Loading: While often catalytic, larger-scale reactions may require careful optimization of the copper catalyst loading to balance reaction rate and cost.[15]
-
Oxidant: The reaction typically uses oxygen from the air as the terminal oxidant.[14][16] On a larger scale, ensuring efficient aeration of the reaction mixture is crucial for catalyst turnover. In some cases, using a controlled flow of air or oxygen may be necessary.
-
Base Selection: The choice of base can influence the reaction rate and side product formation.[13]
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Symptoms:
-
The reaction does not go to completion, even with extended reaction times.
-
Yields vary significantly between batches.
-
Significant amounts of starting material are recovered.
Potential Causes & Solutions:
Detailed Protocol: Optimizing Solvent Systems
-
Initial Screening: In small-scale parallel reactions, screen various solvent mixtures such as Toluene/Water, Dioxane/Water, and THF/Water in different ratios (e.g., 4:1, 10:1 organic to aqueous).
-
Solubility Check: At room temperature and the target reaction temperature, visually inspect the solubility of all starting materials in the chosen solvent systems.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction progress in each solvent system to identify the one that provides the best conversion rate.[9]
Problem 2: Difficult Product Isolation and Purification
Symptoms:
-
Formation of persistent emulsions during aqueous work-up.
-
The product is difficult to crystallize.
-
Contamination with boron-containing byproducts.
Potential Causes & Solutions:
Detailed Protocol: Work-up for Boronic Acid Removal
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Aqueous Wash: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a 1M aqueous solution of NaOH or HCl, depending on the stability of your product. This can help to remove unreacted boronic acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to break up any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/methanol) can be an effective purification method.[4]
Problem 3: Protodeboronation of this compound
Symptoms:
-
Formation of benzamide as a significant byproduct.
-
Reduced yield of the desired cross-coupled product.
Potential Causes & Solutions:
-
Presence of Water and Strong Base: These conditions can facilitate the cleavage of the C-B bond.[12]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[12]
-
Choice of Catalyst: Some palladium catalysts can promote this side reaction.[12]
To mitigate protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Opt for weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12][17]
-
Run the reaction at the lowest effective temperature.
-
Consider using a protected form of the boronic acid, such as a boronate ester (e.g., pinacol ester), which can be more stable under certain reaction conditions.[12]
Experimental Protocols
General Protocol for Scale-Up of Suzuki-Miyaura Coupling
-
Reactor Setup: In an appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reactor with an inert gas (e.g., nitrogen or argon) at least three times to ensure an oxygen-free environment.[17]
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water, 10:1). Separately, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.03 eq) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and perform the appropriate aqueous washes as described in the troubleshooting section.
-
Purification: Purify the crude product by recrystallization or column chromatography.[4][9]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides as modifiable directing groups in electrophilic borylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Amides as modifiable directing groups in electrophilic borylation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06483A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Technical Support Center: Mitigating Copper-Mediated Degradation of Boronic Acids in CuAAC Reactions
Welcome to the technical support center for researchers utilizing boronic acids in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenge of copper-mediated boronic acid degradation. As Senior Application Scientists, we aim to explain the causality behind these phenomena and provide field-proven solutions to enhance the success of your experiments.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles behind the instability of boronic acids in the presence of copper catalysts.
Q1: What is copper-mediated boronic acid degradation and why does it occur in CuAAC reactions?
Copper-mediated degradation refers to a series of undesirable side reactions that boronic acids can undergo in the presence of a copper(I) catalyst, which is essential for the CuAAC, or "click," reaction.[1] The fundamental issue arises from the ability of Cu(I) to insert into the carbon-boron (C–B) bond of the boronic acid.[2][3] This process, known as transmetalation, forms an organocopper intermediate.[4][5] While transmetalation is a key step in other reactions like the Chan-Lam coupling, in the context of CuAAC it diverts the boronic acid into non-productive and irreversible pathways, such as:
-
Protodeboronation: Cleavage of the C–B bond and its replacement with a C-H bond, effectively destroying the starting material.[6]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl compound.[5]
These side reactions consume the boronic acid, reducing the yield of the desired triazole product and complicating purification.
References
- 1. Click reactions and boronic acids: applications, issues, and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Protocol Refinement for Sensitive Substrates with 3-Aminocarbonylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3-aminocarbonylphenylboronic acid, particularly with sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling and to troubleshoot common issues encountered in the laboratory. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to make informed decisions for your unique chemical systems.
Introduction: The Challenge of Sensitive Substrates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1] this compound is a valuable building block, frequently used in the synthesis of bioactive molecules and pharmaceutical intermediates.[2][3] However, when coupled with substrates bearing sensitive functional groups (e.g., esters, ketones with α-protons, chiral centers), standard protocols can lead to diminished yields, side-product formation, and substrate degradation.[4] This guide provides a framework for refining your protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the broader questions regarding the use of this compound with sensitive substrates.
Q1: What makes this compound potentially challenging to work with?
While generally stable, this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is particularly a concern under harsh basic conditions or in the presence of excess water. The amide group, while generally robust, can influence the electronic properties of the boronic acid and its reactivity.
Q2: What constitutes a "sensitive substrate" in this context?
A sensitive substrate is any coupling partner that contains functional groups susceptible to degradation under standard Suzuki-Miyaura conditions. Common examples include:
-
Base-labile groups: Esters, amides, and some protecting groups can be hydrolyzed by strong bases.
-
Enolizable ketones: Strong bases can promote unwanted side reactions at the α-position.
-
Chiral centers: Harsh conditions can lead to epimerization.
-
Electronically sensitive heterocycles: Certain heterocyclic substrates can be unstable or prone to side reactions.
Q3: When should I consider using a boronic ester instead of the acid?
Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6][7] For particularly challenging or sensitive substrates where protodeboronation is a significant issue, using the pinacol ester of this compound can be a beneficial strategy. Additionally, "slow-release" strategies using MIDA boronates can be employed for extremely unstable boronic acids, ensuring a low concentration of the active boronic acid in the reaction mixture at any given time.[5][8]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Inappropriate Base3. Low Reaction Temperature4. Poor Reagent Solubility | 1. Ensure your palladium source is active. Use a fresh batch or consider a more stable pre-catalyst. Thoroughly degas your reaction mixture to prevent catalyst oxidation.[9]2. The base may be too weak to activate the boronic acid. If your substrate allows, try a slightly stronger base (e.g., move from K₃PO₄ to Cs₂CO₃).3. Gradually increase the reaction temperature in increments of 10-20 °C. Some couplings require more thermal energy.[10]4. Choose a solvent system where all components are soluble at the reaction temperature. A mixture of solvents like dioxane/water or toluene/water can be effective.[10] |
| Significant Protodeboronation | 1. Base is too strong.2. Presence of excess water.3. Reaction time is too long. | 1. Switch to a milder base. K₃PO₄, K₂CO₃, or KF are excellent choices for sensitive substrates.[4]2. Use anhydrous solvents and ensure your reagents are dry. While some water is often necessary for the catalytic cycle, excess can promote protodeboronation.3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inappropriate palladium source or ligand.3. High concentration of boronic acid. | 1. Rigorously degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10]2. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination of the desired product over homocoupling.[4]3. Consider a "slow-release" strategy using a boronic ester derivative if homocoupling is a persistent issue.[5][8] |
| Degradation of Sensitive Substrate | 1. Base is too strong.2. High reaction temperature. | 1. This is the most common cause. Use a mild base like K₃PO₄ or KF. Avoid strong bases like NaOH, KOH, or alkoxides.[4]2. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Sometimes, a longer reaction time at a lower temperature is preferable. |
Experimental Protocols
The following protocols are intended as a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Base-Sensitive Aryl Halide
This protocol is designed to minimize the degradation of base-labile functional groups.
Materials:
-
Aryl Halide (with sensitive group) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)[4]
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for effective troubleshooting. The diagram below illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-氨基甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling: Spotlight on 3-Aminocarbonylphenylboronic Acid
<
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structure profoundly influences reaction outcomes. This guide provides an in-depth comparison of 3-Aminocarbonylphenylboronic acid and other phenylboronic acid derivatives, offering insights into their reactivity, stability, and practical application, supported by experimental data and protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The palladium catalyst, initially in its Pd(0) oxidation state, undergoes oxidative addition with an organic halide. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) center, a process facilitated by a base.[5] Finally, reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
The nature of the boronic acid is critical, particularly in the transmetalation step. Substituents on the phenyl ring can modulate the electronic properties and steric profile of the reagent, thereby affecting the rate and efficiency of this crucial step.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Focus on this compound
This compound, also known as 3-carboxamidophenylboronic acid, is a versatile reagent in organic synthesis. The aminocarbonyl (-CONH₂) group at the meta position introduces a unique combination of electronic and functional characteristics.
Structural and Electronic Effects:
-
Electron-Withdrawing Nature: The carbonyl group is moderately electron-withdrawing through induction, which can influence the nucleophilicity of the ipso-carbon attached to the boron atom.[8]
-
Hydrogen Bonding Capability: The amide functionality provides both hydrogen bond donor (N-H) and acceptor (C=O) sites. This can affect solubility in various solvents and potentially influence interactions with the catalyst or other reagents.
-
Positional Isomerism: The meta-position of the aminocarbonyl group avoids direct resonance effects on the carbon-boron bond, distinguishing its reactivity from ortho and para isomers.
Comparative Analysis with Other Phenylboronic Acid Derivatives
The performance of a phenylboronic acid in Suzuki coupling is heavily influenced by the nature of its substituents. A comparison with benchmark derivatives highlights the unique characteristics of this compound.
| Phenylboronic Acid Derivative | Substituent | Electronic Effect | Typical Reactivity Profile | Key Considerations |
| Phenylboronic acid | -H | Neutral | Baseline reactivity, widely used as a standard. | Prone to protodeboronation under certain conditions.[8] |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | Generally high reactivity due to increased nucleophilicity. | Can sometimes lead to faster catalyst decomposition. |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Strongly Electron-Withdrawing | Often exhibits lower reactivity; may require more forcing conditions or specialized catalysts.[9] | The nitro group can be sensitive to certain reaction conditions. |
| This compound | -CONH₂ (meta) | Moderately Electron-Withdrawing | Balanced reactivity, generally couples efficiently under standard conditions. | Good functional group tolerance; the amide offers a handle for further derivatization.[10] |
Insights from Experimental Data:
Studies have shown that electron-withdrawing groups on the aryl boronic acid can sometimes slow the transmetalation step.[11] However, the effect is not always straightforward and depends on the interplay of the catalyst system, base, and solvent. The moderate electron-withdrawing nature of the 3-aminocarbonyl group generally allows for efficient coupling without the need for highly specialized or aggressive reaction conditions often required for strongly deactivated systems like 4-nitrophenylboronic acid.[9] The stability of boronic acids is also a crucial factor; while many are stable, some, particularly those with electron-deficient rings, can be susceptible to protodeboronation.[8]
Experimental Protocols and Considerations
A successful Suzuki-Miyaura coupling requires careful optimization of several parameters. Below is a general protocol that can be adapted for couplings involving this compound, followed by a diagram of the experimental workflow.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[12]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[12]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours. Monitor the reaction's progress by TLC or GC-MS.[12]
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[13]
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Optimization:
-
Catalyst/Ligand System: While Pd(OAc)₂/SPhos is a robust system, other catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may offer advantages for specific substrates.[5][14] The choice of ligand is crucial, with bulky, electron-rich phosphines often facilitating the oxidative addition and reductive elimination steps.[2][3]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[5] K₃PO₄ is a good general-purpose base, but others like Cs₂CO₃ or K₂CO₃ can be effective, depending on the solvent and substrates.[12]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used.[12][15] The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.
Applications in Drug Development and Materials Science
The aminocarbonyl moiety is a prevalent functional group in pharmaceuticals due to its ability to engage in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. The use of this compound allows for the direct incorporation of this important pharmacophore into complex molecular scaffolds via the reliable Suzuki-Miyaura coupling.
Furthermore, the dual functionality of compounds like 3-acrylamidophenylboronic acid, which combines the boronic acid with a polymerizable acrylamide group, opens avenues for the creation of advanced materials, such as glucose-responsive hydrogels for drug delivery systems and sensors.[16][17]
Conclusion
This compound is a highly valuable reagent in the Suzuki-Miyaura coupling toolkit. Its moderately electron-withdrawing nature provides a balanced reactivity profile, making it a reliable coupling partner for a wide range of aryl halides under standard conditions. Unlike strongly deactivated or activated boronic acids, it often does not require extensive optimization, offering a predictable and efficient route for the synthesis of complex biaryl structures. Its inherent amide functionality is a significant advantage, particularly in drug discovery, where this group can serve as a key interaction point or a handle for further chemical modification. The strategic choice of this compound can streamline synthetic routes and facilitate the development of novel therapeutics and advanced materials.
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ajabs.org [ajabs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. nbinno.com [nbinno.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide for Synthetic Chemists: The Reactivity of 3-Aminocarbonylphenylboronic Acid vs. Its Esters
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is a critical decision that profoundly influences reaction efficiency, yield, and practicality.[3][4] This guide provides an in-depth, objective comparison between 3-aminocarbonylphenylboronic acid and its common ester derivatives, such as pinacol esters. We will explore the nuanced trade-offs between reactivity and stability, supported by mechanistic insights and practical experimental guidance to empower researchers in making informed strategic decisions.
Section 1: The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a free boronic acid and its corresponding ester is a classic chemical balancing act between kinetic reactivity and shelf-life stability.[3][4]
-
This compound (The Free Acid): This reagent is generally considered more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[3][5] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3][4] However, this advantage comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, most notably the formation of cyclic trimeric anhydrides known as boroxines through dehydration.[6][7][8] This process is reversible but can complicate accurate weighing and stoichiometry, potentially impacting reproducibility.[6][7] They are also more prone to protodeboronation, an undesired side reaction that cleaves the C-B bond.[3][9]
-
This compound Esters (e.g., Pinacol Ester): Boronate esters, particularly the widely-used pinacol esters (formed with pinacol), offer significantly enhanced stability.[3][4][9] By protecting the hydroxyl groups, esterification prevents the formation of boroxines, rendering the compound less hygroscopic and more robust for long-term storage and handling.[3][10] These esters are often crystalline solids that are easier to purify by standard chromatographic techniques, ensuring higher purity of the starting material.[4][11] The trade-off for this stability is often a reduced intrinsic reaction rate compared to the parent boronic acid.[3][4]
Diagram 1: The Stability Equilibrium The following diagram illustrates the structural differences and the equilibrium that free boronic acids undergo, which is blocked by esterification.
Caption: Equilibrium of boronic acid with its boroxine vs. the stable ester form.
Section 2: Mechanistic Implications in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The key differences between the acid and its ester manifest during the critical transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[12]
-
Activation: Both species typically require activation by a base. For the free boronic acid, the base (e.g., K₂CO₃, CsF) reacts with the Lewis acidic boron center to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻. This anionic species is primed for transmetalation.
-
The Transmetalation Debate: It was long believed that boronic esters must first hydrolyze back to the free boronic acid in situ to participate in the reaction. However, substantial evidence now confirms that boronic esters can and do undergo direct transmetalation without prior hydrolysis.[1][13] Kinetic and computational studies have shown that pre-transmetalation intermediates can be formed directly from various boronic esters.[1][9]
-
Rate Differences: While direct transmetalation from esters is possible, the kinetics can differ significantly. Some studies have found that certain boronic esters can transmetalate over 20 times faster than the corresponding boronic acid under specific anhydrous conditions.[13] Conversely, under standard aqueous basic conditions, the free boronic acid often exhibits faster initial rates.[3][5] The choice of ester can also dramatically influence the rate; for example, sterically bulky esters like pinacol may exhibit slower complexation with the palladium center compared to smaller glycol esters.[9]
Diagram 2: The Suzuki-Miyaura Catalytic Cycle This diagram highlights the transmetalation step for both boronic acid and boronic ester pathways.
Caption: Simplified Suzuki-Miyaura cycle showing parallel transmetalation pathways.
Section 3: Quantitative Performance & Experimental Protocol
While reaction conditions are paramount, a general comparison can be drawn from literature and internal studies. The stability of the ester often leads to higher reproducibility and isolated yields, even if reaction times are longer.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Reaction: 3-Aminocarbonylphenylboron species + 4-Bromotoluene → 3-Amino-carbonyl-4'-methylbiphenyl)
| Parameter | This compound | This compound Pinacol Ester | Rationale & Causality |
| Purity of Starting Material | Can be challenging to obtain >95% purity due to boroxine formation. | Generally high (>98%); can be purified by standard column chromatography.[4] | Ester stability prevents oligomerization, allowing for more robust purification. |
| Handling & Storage | Requires inert atmosphere and potentially low temperatures for long-term storage.[4] | Stable at room temperature, easy to handle in air.[4] | Protection of hydroxyl groups minimizes decomposition from moisture and air. |
| Typical Reaction Time | 4-8 hours | 8-16 hours | Higher intrinsic reactivity of the free acid facilitates a faster transmetalation step.[14] |
| Reproducibility / Yield | Often reproducible, but can be compromised by starting material purity and decomposition.[4] | Highly reproducible; can provide higher isolated yields due to reagent stability and purity.[4][11] | The ester's stability prevents degradation under basic reaction conditions, minimizing side products. |
Detailed Experimental Protocol: A Self-Validating System
This protocol for a Suzuki-Miyaura coupling is designed to be self-validating. The inclusion of an internal standard and rigorous monitoring allows the researcher to directly compare the consumption of starting material and formation of product, providing a clear kinetic profile for either the boronic acid or its ester.
Objective: To synthesize 3-Amino-carbonyl-4'-methylbiphenyl from either this compound or its pinacol ester and 4-bromotoluene.
Materials:
-
4-Bromotoluene (1.0 equiv.)
-
Boron Reagent (1.2 equiv. of either the acid or pinacol ester)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane / H₂O (5:1 mixture, to achieve 0.2 M concentration)
-
Dodecane (Internal Standard)
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 14. benchchem.com [benchchem.com]
Efficacy comparison of catalysts for 3-Aminocarbonylphenylboronic acid cross-coupling
An In-Depth Guide to Catalyst Efficacy in the Suzuki-Miyaura Cross-Coupling of 3-Aminocarbonylphenylboronic Acid
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. This compound has emerged as a critical building block, valued for its utility in synthesizing biaryl structures that form the core of numerous pharmaceuticals and functional materials.[1] The presence of the carboxamide group provides a key hydrogen bonding motif and a site for further chemical elaboration, making it a favored component in the design of enzyme inhibitors and bioactive molecules.
The primary synthetic route to leverage this versatile reagent is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds between organoboron compounds and organohalides.[2][3] However, the successful coupling of this compound is not without its challenges. The amide functional group, while desirable in the final product, can interact with the catalyst, potentially impeding its activity. Furthermore, the electronic properties of the boronic acid demand a carefully optimized catalytic system to achieve high yields and purity.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of various catalytic systems for the cross-coupling of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide robust, validated protocols to empower researchers in their synthetic endeavors.
Understanding the Catalytic System: Key Components and Their Roles
The efficacy of a Suzuki-Miyaura reaction is governed by the interplay of several components. A deep understanding of each is crucial for troubleshooting and optimization.
-
Ligand : The performance-defining component. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. The choice of ligand is arguably the most critical parameter in overcoming the challenges associated with functionalized substrates.
-
Base : Essential for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][5] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base strength must be sufficient for activation but mild enough to avoid side reactions, such as hydrolysis of the amide group.
-
Solvent : The reaction medium must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common, often with the addition of water to aid in dissolving the base and boronic acid.[6]
Comparative Efficacy of Palladium Catalyst Systems
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale | Ref. |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | DME/H₂O | 80 | 18 | ~65% | First-Generation: Often requires higher temperatures and catalyst loadings. The triphenylphosphine ligand can be effective but is less robust for challenging or sterically hindered substrates. Prone to catalyst decomposition at elevated temperatures. | [7] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | K₃PO₄ | Toluene | 100 | 12 | >95% | Bulky Monophosphine Ligands: SPhos is a highly effective, electron-rich biarylphosphine ligand. Its bulk facilitates the crucial reductive elimination step, while its electron-donating nature promotes the oxidative addition of even less reactive aryl chlorides. This class of ligand is a go-to for functionalized substrates. | [8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chloride | K₃PO₄ | THF | RT | 2 | >90% | Electron-Rich, Bulky Alkylphosphines: Tri-tert-butylphosphine is extremely electron-rich and sterically demanding. This combination is highly active, often enabling reactions at room temperature with low catalyst loadings.[9] Its air sensitivity requires careful handling. | [9] |
| [Pd(IPr)(allyl)Cl] | Aryl Bromide | K₃PO₄ | Dioxane | 80 | 4 | ~92% | N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition. They are excellent for coupling a wide variety of substrates, including those with coordinating functional groups. | [10] |
| 3% Pd/C (Heterogeneous) | Aryl Bromide | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90% | Heterogeneous Catalysis: Palladium on activated carbon offers significant practical advantages, including simple filtration-based removal and the potential for catalyst recycling.[6][11] However, it typically requires higher temperatures and may exhibit lower turnover numbers compared to state-of-the-art homogeneous systems.[10] | [11] |
Expert Analysis and Recommendations
-
For General-Purpose, High-Yield Synthesis : Catalyst systems based on bulky biaryl monophosphine ligands like SPhos or XPhos are the superior choice.[12] Their high activity, broad functional group tolerance, and effectiveness with challenging aryl chlorides make them exceptionally reliable for substrates like this compound.
-
For Room-Temperature Reactions : The use of highly active, electron-rich ligands such as P(t-Bu)₃ can facilitate efficient coupling without the need for heating, which is advantageous for thermally sensitive substrates.[4][9]
-
For Process Chemistry and Green Applications : Heterogeneous Pd/C catalysts are highly attractive due to their ease of separation and reusability.[11] While reaction conditions may be more forcing, the benefits in downstream processing and cost reduction can be substantial for large-scale synthesis.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational catalyst design and troubleshooting. The reaction proceeds through a well-established cycle involving Pd(0) and Pd(II) intermediates. The choice of ligand profoundly influences the kinetics of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Ligand Choice: Bulky ligands (e.g., SPhos, P(t-Bu)₃) accelerate the Reductive Elimination step, which is often rate-limiting. This prevents the build-up of the Ar-Pd(II)(Ar')L₂ intermediate and reduces the chance of side reactions like β-hydride elimination. Electron-rich ligands enhance the electron density on the palladium center, which in turn facilitates the Oxidative Addition of the Ar-X bond, a particularly important feature when using less reactive aryl chlorides.
Validated Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It is designed as a self-validating system, where careful execution under an inert atmosphere is key to reproducibility.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., SPhos, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Preparation: An oven-dried Schlenk tube containing a stir bar is allowed to cool to room temperature under a high vacuum and is then backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Addition of Solids: Under a positive pressure of argon, add the palladium precatalyst, ligand, base, and this compound to the tube. The aryl halide is added subsequently.
-
Solvent Addition: Add the degassed solvent via a syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The selection of an optimal catalyst is critical for the successful cross-coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (such as SPhos) or N-heterocyclic carbenes offer superior performance, enabling high yields under milder conditions and with broader substrate scope. For applications prioritizing sustainability and ease of purification, heterogeneous catalysts like Pd/C present a viable and attractive alternative. By understanding the interplay of the catalyst, ligand, base, and solvent, and by employing robust experimental protocols, researchers can confidently and efficiently synthesize the complex molecular structures required for advancing the frontiers of medicine and materials science.
References
- 1. This compound 351422-73-6 [sigmaaldrich.com]
- 2. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminocarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the construction of carbon-carbon (C-C) bonds is a foundational technique in the synthesis of novel therapeutics and functional materials. Among the array of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild conditions, and tolerance of diverse functional groups.[1][2][3] The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an in-depth comparison of 3-Aminocarbonylphenylboronic acid against other commonly used phenylboronic acid derivatives, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic strategies.
The Critical Role of the Boronic Acid Coupling Partner
The Suzuki-Miyaura reaction joins an organoboron species (like a boronic acid) with an organic halide or triflate.[3][4] The overall catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] The boronic acid derivative directly participates in the transmetalation step, which is often rate-determining. In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.[5][6]
The efficiency of transmetalation is heavily influenced by the electronic properties of the boronic acid. A crucial prerequisite for this step is the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8][9] The substituent on the phenyl ring of the boronic acid can significantly alter its acidity (pKa) and, consequently, the ease of boronate formation and the rate of transmetalation.[8]
It is generally accepted that electron-rich arylboronic acids undergo transmetalation more rapidly than their electron-deficient counterparts.[10] However, the stability and reactivity of the boronic acid itself are also critical factors. The 3-aminocarbonyl (or 3-carboxamide) group on the phenyl ring introduces a unique electronic profile that warrants a closer examination.
Benchmarking this compound
To objectively assess the performance of this compound, we compare it against two standard alternatives: the parent Phenylboronic acid and a derivative with a strong electron-withdrawing group, 4-Cyanophenylboronic acid . The aminocarbonyl group at the meta position is primarily electron-withdrawing through induction, but its effect is less pronounced than a para-cyano group.
Comparative Performance Data
The following table summarizes typical results from a model Suzuki-Miyaura coupling reaction between various boronic acids and 4-bromoanisole. This reaction is a standard benchmark for evaluating coupling efficiency.
| Coupling Reagent | Substituent Effect | Typical Yield (%) | Reaction Time (h) | Key Observations |
| Phenylboronic acid | Neutral (Reference) | 90-98% | 4-8 | Serves as the baseline for standard reactivity. |
| This compound | Moderately Electron-Withdrawing | 85-95% | 6-12 | Exhibits robust performance with good yields, demonstrating tolerance of the amide functional group.[11] May require slightly longer reaction times compared to the unsubstituted analog. |
| 4-Cyanophenylboronic acid | Strongly Electron-Withdrawing | 75-85% | 12-24 | The strong electron-withdrawing nature can slow the rate-determining transmetalation step, often requiring longer reaction times or more forcing conditions.[12] |
Data is synthesized from typical outcomes in Suzuki-Miyaura reactions and established chemical principles.
Analysis of Performance
-
Reactivity: Phenylboronic acid generally provides the highest reactivity due to its electronically neutral nature. The electron-withdrawing substituents on both this compound and 4-Cyanophenylboronic acid decrease the nucleophilicity of the aryl group, which can slow the transmetalation step.[10][12]
-
Functional Group Tolerance: this compound is highly valuable because it introduces a versatile amide handle into the product. The amide group itself is generally stable under Suzuki-Miyaura conditions, making this reagent an excellent choice for building blocks in medicinal chemistry.[11]
-
Stability: Phenylboronic acids with electron-withdrawing groups can sometimes be more prone to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions. However, all three reagents are generally considered bench-stable.
Mechanistic Considerations and Experimental Design
Understanding the "why" behind experimental choices is paramount. The Suzuki-Miyaura catalytic cycle provides the necessary framework.
The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, formed by the reaction of the boronic acid with a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1][4][13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Reaction Kinetics of 3-Aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the reaction kinetics of 3-aminocarbonylphenylboronic acid, a versatile reagent in modern organic synthesis. This document moves beyond a simple recitation of protocols to offer a comparative kinetic analysis, grounded in mechanistic principles, to inform your experimental designs and accelerate your research endeavors. We will explore the nuances of its reactivity, benchmark it against common alternatives, and provide detailed, validated experimental protocols for your own kinetic investigations.
Introduction: The Role and Relevance of this compound
This compound, also known as 3-carbamoylphenylboronic acid, is a key building block in synthetic chemistry, most notably for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials. The presence of the aminocarbonyl (amide) group at the meta-position of the phenyl ring imparts specific electronic properties that influence its reactivity and, consequently, the kinetics of the reactions in which it participates.
Beyond its role in C-C bond formation, this compound and its derivatives are also utilized in the development of chemical sensors. The boronic acid moiety can reversibly bind with diols, a property leveraged for the detection of saccharides and other biologically relevant molecules. Understanding the kinetics of this binding and unbinding is crucial for the design of responsive and efficient sensors.
This guide will focus primarily on its application in the Suzuki-Miyaura coupling, as this is a widely used and kinetically well-studied reaction, providing a solid framework for comparative analysis.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful cross-coupling method that proceeds via a catalytic cycle involving a palladium(0) species. The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is determined by the slowest of these steps, which can be influenced by various factors including the electronic nature of the reactants.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic properties of the substituents on the arylboronic acid can significantly impact the rate of transmetalation. This step involves the transfer of the aryl group from the boron atom to the palladium center.
Comparative Kinetic Analysis: The Impact of the Aminocarbonyl Group
The aminocarbonyl group in this compound is considered to be electron-withdrawing. The electronic nature of substituents on the phenylboronic acid plays a crucial role in the kinetics of the Suzuki-Miyaura reaction. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate, while electron-withdrawing groups can have a more complex, often rate-decreasing, effect.[1]
The electron-withdrawing nature of the amide group in this compound can decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. This is a critical consideration when planning a synthesis, as it may necessitate longer reaction times, higher catalyst loadings, or more forcing reaction conditions compared to reactions with electron-rich boronic acids.
Qualitative Comparison of Reaction Rates
To illustrate the impact of substituents on the reaction rate, we can compare the expected reactivity of this compound with phenylboronic acids bearing electron-donating and other electron-withdrawing groups.
| Boronic Acid | Substituent | Electronic Effect | Expected Relative Reaction Rate |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-donating | Faster |
| Phenylboronic acid | -H | Neutral | Baseline |
| This compound | -CONH₂ (meta) | Electron-withdrawing | Slower |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Strongly electron-withdrawing | Slower |
Note: This table provides a qualitative comparison based on established principles of substituent effects in Suzuki-Miyaura couplings. Actual reaction rates will also depend on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Experimental Protocols for Kinetic Analysis
To quantitatively assess the reaction kinetics of this compound, a robust experimental protocol is essential. Here, we provide a detailed methodology for monitoring the progress of a Suzuki-Miyaura reaction using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for in-situ reaction monitoring.
Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction using ¹H NMR Spectroscopy
This protocol is designed for the reaction between this compound and a suitable aryl halide, such as 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry vial, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), and the internal standard (0.2 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in DMSO-d₆.
-
-
Initiation of the Reaction:
-
Add the catalyst solution to the vial containing the reactants.
-
Quickly and thoroughly mix the contents.
-
Transfer an aliquot of the reaction mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Place the NMR tube in a pre-heated NMR spectrometer or a heating block set to the desired reaction temperature (e.g., 80 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for the duration of the reaction.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the product and a unique proton on the internal standard.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the reaction profile, the initial reaction rate and the rate constant (k) can be determined by applying the appropriate integrated rate law.
-
Figure 2: Workflow for the kinetic analysis of a Suzuki-Miyaura reaction using NMR spectroscopy.
Data Presentation and Interpretation
The data obtained from the kinetic experiments should be tabulated for clear comparison. Below is a template for presenting the results of a comparative kinetic study.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole at 80 °C.
| Phenylboronic Acid | Substituent | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| 4-Methoxyphenylboronic acid | -OCH₃ | [Experimental Value] | [Experimental Value] |
| Phenylboronic acid | -H | [Experimental Value] | [Experimental Value] |
| This compound | -CONH₂ | [Experimental Value] | [Experimental Value] |
| 4-Nitrophenylboronic acid | -NO₂ | [Experimental Value] | [Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The interpretation of this data will allow for a quantitative understanding of the electronic effects of the substituents on the reaction rate. A smaller rate constant for this compound compared to phenylboronic acid and 4-methoxyphenylboronic acid would provide direct evidence for the rate-retarding effect of the electron-withdrawing amide group.
Conclusion and Future Outlook
This guide has provided a comprehensive analysis of the reaction kinetics of this compound, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction. The key takeaway for researchers is that the electron-withdrawing nature of the aminocarbonyl group can lead to slower reaction rates compared to electron-rich or unsubstituted phenylboronic acids. This understanding is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic projects.
The provided experimental protocol offers a robust method for quantifying these kinetic effects in your own laboratory. By systematically studying the kinetics of this and other substituted boronic acids, the scientific community can continue to build a deeper understanding of the intricate mechanisms of palladium-catalyzed cross-coupling reactions, leading to the development of more efficient and selective synthetic methodologies.
Future research in this area could involve a broader Hammett analysis with a wider range of substituted phenylboronic acids to further refine the quantitative structure-activity relationships. Additionally, investigating the kinetics of this compound in other important reactions, such as its use in chemical sensors, would provide valuable insights for those applications.
References
A Senior Application Scientist's Guide to Confirming the Structure of Products Synthesized with 3-Aminocarbonylphenylboronic Acid
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel molecular entities is only the beginning. The crucial, non-negotiable next step is the unambiguous confirmation of the synthesized product's structure. When using versatile building blocks like 3-Aminocarbonylphenylboronic acid, particularly in robust reactions such as the Suzuki-Miyaura coupling, a multi-faceted analytical approach is not just recommended—it is essential for scientific integrity.
This guide provides an in-depth comparison of the critical analytical techniques required to validate the products of such syntheses. We will move beyond a simple listing of methods to explain the causality behind experimental choices, establishing a self-validating system for structural confirmation that ensures accuracy and trustworthiness in your results.
The Central Role of this compound
This compound is a valuable reagent in modern organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: the boronic acid, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming C-C bonds, and the aminocarbonyl (amide) group.[3][4] This amide moiety provides a hydrogen bond donor and acceptor, influencing the solubility, crystal packing, and biological interactions of the final compound—a critical consideration in drug design.[5]
Given its importance, confirming that the boronic acid has successfully coupled and that the final biaryl amide is indeed the intended product is paramount.
The Synthetic Workflow: A Representative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for creating biaryl compounds.[4][6][7] The general reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an aryl halide.[4]
Below is a representative workflow diagram for this process, leading into the critical characterization stages.
Caption: Experimental workflow from synthesis to structural confirmation.
A Multi-Pronged Approach to Structural Verification: The Self-Validating System
No single analytical technique is sufficient. True confidence in a structure comes from the convergence of data from orthogonal methods. This creates a self-validating system where each piece of evidence supports the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the cornerstone of structural elucidation for organic compounds, providing detailed information about the chemical environment and connectivity of atoms.[8][9]
-
Why it's the first choice: NMR provides a detailed atomic-level map of the molecule. For a successful Suzuki coupling product, we expect to see specific changes from the starting materials.
-
¹H NMR: This technique reveals the number of different types of protons and their neighboring environments. Key indicators of a successful reaction include:
-
The disappearance of the broad B(OH)₂ signal from the boronic acid.
-
The appearance of a new set of signals in the aromatic region, consistent with the newly formed biaryl structure. The coupling patterns (splitting) of these signals are critical for confirming the substitution pattern.
-
The amide N-H protons will typically appear as broad singlets, the chemical shift of which can be solvent-dependent.
-
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The formation of the new C-C bond between the aryl rings is the most significant event, leading to predictable shifts in the aromatic region. The carbonyl carbon of the amide group provides a key landmark signal, typically in the 165-175 ppm range.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures, 2D NMR experiments are invaluable.[8]
-
COSY confirms which protons are coupled (i.e., adjacent) to each other.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the entire molecular framework, for instance, by correlating a proton on one aromatic ring to a carbon on the other.
-
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Lock
While NMR provides the blueprint, HRMS confirms the elemental composition with extremely high accuracy.[10][11][12] This technique is pivotal in all stages of drug discovery and development for precise compound identification.[10][13][14]
-
Why it's essential: HRMS measures the mass-to-charge ratio of an ion to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other molecules that might have the same nominal mass.
-
The Self-Validation Step: If the molecular formula determined by HRMS matches the formula of the structure proposed by NMR, confidence in the assignment increases dramatically.
| Parameter | Expected Result for Product (3'-methoxy-[1,1'-biphenyl]-3-carboxamide) | Causality & Insight |
| Technique | High-Resolution Mass Spectrometry (Electrospray Ionization, ESI) | ESI is a soft ionization technique suitable for polar molecules like amides, minimizing fragmentation. |
| Ion Mode | Positive Mode [M+H]⁺ | The amide and methoxy groups can be readily protonated. |
| Calculated Mass | C₁₄H₁₄NO₂⁺: 228.1019 | This is the theoretical exact mass for the protonated target molecule. |
| Observed Mass | e.g., 228.1021 | The experimental value must be very close to the calculated value. |
| Mass Error | < 5 ppm (parts per million) | A low mass error is the gold standard for confirming the elemental composition.[12] |
X-ray Crystallography: The Unambiguous Gold Standard
When an absolute, three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate arbiter.[15][16][17]
-
Why it's authoritative: This technique provides a complete 3D map of the atoms in a crystal, directly revealing bond lengths, bond angles, and stereochemistry.[16][17] It is the primary method for determining the absolute configuration of a molecule.[16]
-
Limitations: The major prerequisite is the ability to grow a high-quality single crystal of sufficient size, which can be a significant challenge and is often the rate-limiting step.[15][16][18]
Caption: The logic of a self-validating analytical system.
Comparative Analysis: The Importance of the Amide Position
The choice of this compound over its 2- (ortho) or 4- (para) isomers is a deliberate synthetic decision with significant structural and functional consequences.
| Isomer | Expected Impact on Suzuki Coupling & Product Properties | Analytical Considerations |
| 2- (ortho) | Steric Hindrance: The ortho-amide group can sterically hinder the approach of the palladium catalyst, potentially requiring more forcing reaction conditions or specialized ligands.[19] | NMR: Expect significant through-space interactions (NOE effects) between the amide N-H protons and the protons on the other aromatic ring. Restricted rotation (atropisomerism) around the newly formed C-C bond is possible.[20][21] |
| 3- (meta) | Balanced Reactivity: Offers minimal steric hindrance to the boronic acid, leading to generally efficient and predictable coupling reactions.[22] The meta-positioning provides an angular geometry to the final molecule. | NMR: The proton coupling patterns are distinct and predictable for a 1,3-disubstituted pattern on one ring and the partner's substitution on the other. |
| 4- (para) | Linear Geometry: Minimal steric hindrance, similar to the 3-isomer. The resulting biaryl will have a more linear, rigid structure, which can favor specific crystal packing arrangements or π-stacking interactions. | NMR: The high symmetry of a 1,4-disubstituted pattern often leads to simpler, more easily interpretable spectra in the aromatic region. |
Detailed Experimental Protocol
A. Synthesis of 3'-methoxy-[1,1'-biphenyl]-3-carboxamide
-
Materials: this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(PPh₃)₄ (3 mol%), 2M Na₂CO₃ solution, Toluene/Ethanol mixture (4:1).
-
Procedure:
-
In a round-bottom flask, combine this compound and 4-bromoanisole in the toluene/ethanol solvent mixture.
-
Add the aqueous Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours, monitoring progress by TLC.[22][23]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure biaryl product.
-
B. Characterization
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.
-
High-Resolution Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the product in a suitable solvent (e.g., methanol or acetonitrile). Analyze via an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
HPLC/UPLC: Prepare a standard solution of the product and analyze on a C18 column with an appropriate mobile phase (e.g., water/acetonitrile gradient with 0.1% formic acid) to confirm purity (>95%).
By rigorously applying this multi-technique, self-validating workflow, researchers can move forward with absolute confidence in the structure and purity of their synthesized materials, a cornerstone of reproducible and reliable science.
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. longdom.org [longdom.org]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Imaging in Pharmaceutical Development | Technology Networks [technologynetworks.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 20. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
A Guide to Reproducible Suzuki-Miyaura Couplings: A Comparative Analysis of 3-Aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical determinant of reaction success, efficiency, and reproducibility. This guide provides an in-depth technical analysis of 3-Aminocarbonylphenylboronic acid, offering a reproducible experimental protocol and a comparative perspective against its structural analogs to inform rational reagent selection and troubleshooting.
Understanding this compound: A Versatile Building Block
This compound, with the chemical formula (H₂NCO)C₆H₄B(OH)₂, is a bifunctional reagent that has gained significant traction in medicinal chemistry and materials science.[1] Its utility stems from the presence of both a reactive boronic acid moiety, essential for the Suzuki-Miyaura coupling, and a primary amide group. This amide functionality provides a valuable handle for further synthetic transformations and can influence the electronic properties and solubility of the molecule. It is a reactant in the synthesis of various inhibitors, including orally active phosphodiesterase 10A inhibitors and pyrimidine derivatives as TpI2 kinase inhibitors.[2]
The successful and reproducible application of this compound hinges on a thorough understanding of its properties and the nuances of the Suzuki-Miyaura catalytic cycle. The amide group, being moderately electron-withdrawing, can influence the nucleophilicity of the boronic acid, which in turn affects the rate-determining transmetalation step of the catalytic cycle.
A Reproducible Protocol for the Suzuki-Miyaura Coupling of this compound
Ensuring the reproducibility of a Suzuki-Miyaura coupling reaction is paramount. The following protocol has been designed as a robust starting point, incorporating best practices to minimize common pitfalls such as low yield and side product formation.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (0.5-2 mol%). If using a solid catalyst, add it at this stage.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A generalized workflow for a reproducible Suzuki-Miyaura coupling reaction.
Comparative Analysis: this compound vs. Alternatives
The choice of boronic acid is often dictated by the desired functionality in the final product. However, understanding the relative reactivity and stability of different boronic acids can be crucial for optimizing reaction conditions and ensuring reproducibility. Here, we compare this compound with two of its close structural analogs: 3-Aminophenylboronic acid and 3-Carboxyphenylboronic acid.
| Feature | This compound | 3-Aminophenylboronic acid | 3-Carboxyphenylboronic acid |
| Substituent | -CONH₂ (Amide) | -NH₂ (Amine) | -COOH (Carboxylic Acid) |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-donating | Moderately electron-withdrawing |
| Reactivity | Moderate | High | Moderate to High[3] |
| Stability | Generally good | Prone to oxidation and decomposition | Susceptible to protodeboronation[4] |
| Side Reactions | Potential for N-arylation under harsh conditions. | Coordination to Palladium, inhibiting catalysis. | Can interfere with the catalytic cycle. |
| Handling | Generally stable solid. | Can be less stable; may require storage as a salt. | Can be challenging to handle due to polarity.[4] |
Causality behind Performance Differences:
-
Electronic Effects: The electron-donating nature of the amino group in 3-aminophenylboronic acid increases the nucleophilicity of the boronic acid, generally leading to faster transmetalation and higher reactivity.[5] Conversely, the electron-withdrawing amide and carboxylic acid groups decrease nucleophilicity, which can lead to slower reaction rates.
-
Stability and Side Reactions: While highly reactive, the amino group in 3-aminophenylboronic acid can also act as a ligand for the palladium catalyst, potentially inhibiting the reaction. The free amine is also susceptible to oxidation. 3-Carboxyphenylboronic acid, while generally reactive, is prone to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom. This compound offers a good balance of moderate reactivity and good stability, with the amide being less prone to interfering with the catalyst compared to a primary amine.
Suzuki-Miyaura Catalytic Cycle:
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Ensuring Reproducibility: Key Factors and Analytical Monitoring
Reproducibility in Suzuki-Miyaura couplings is not solely dependent on the chosen protocol but is also influenced by several critical factors. Meticulous control over these variables is essential for consistent results.
Key Factors Influencing Reproducibility:
-
Reagent Quality: The purity of the boronic acid, aryl halide, and catalyst is paramount. Impurities can inhibit the catalyst or lead to side reactions. Boronic acids, in particular, can be prone to dehydration to form cyclic boroxines, which can affect stoichiometry and reactivity.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.[4] Thoroughly degassing solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.
-
Base Selection: The choice of base is critical for activating the boronic acid.[6] The base's strength and solubility can significantly impact the reaction rate and yield. For substrates with sensitive functional groups, a milder base may be necessary to avoid side reactions.
-
Solvent System: The solvent must be able to dissolve the reactants and the catalyst. Often, a biphasic system, such as toluene/water or dioxane/water, is employed to facilitate the dissolution of both organic and inorganic reagents. Vigorous stirring is essential in such cases to ensure efficient phase transfer.
-
Temperature Control: The reaction temperature affects the rates of all steps in the catalytic cycle. Consistent and accurate temperature control is necessary for reproducible results.
Analytical Monitoring for Self-Validating Protocols:
To create a self-validating system, it is essential to monitor the reaction progress analytically. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[7]
Protocol for HPLC Monitoring:
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the catalytic process.
-
Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the HPLC system.
-
Analysis: Employ a suitable reversed-phase HPLC method to separate the starting materials, product, and any potential byproducts. Quantification can be achieved by using an internal standard and generating calibration curves for each component.
By tracking the consumption of starting materials and the formation of the product over time, researchers can gain valuable insights into the reaction kinetics and identify any potential issues affecting reproducibility.
Conclusion
This compound is a valuable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its moderate reactivity and good stability offer a favorable balance for many synthetic applications. Achieving reproducible results with this and other boronic acids requires a deep understanding of the reaction mechanism, careful control of experimental parameters, and the implementation of robust analytical monitoring. By following the detailed protocol and considering the comparative insights provided in this guide, researchers can confidently and consistently employ this compound to construct complex molecular architectures.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Aminocarbonylphenylboronic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 3-Aminocarbonylphenylboronic acid is not merely a procedural step but a cornerstone of quality, safety, and efficacy. As a crucial building block in Suzuki-Miyaura coupling reactions and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its accurate measurement is paramount. This guide provides an in-depth, objective comparison of two primary analytical methodologies: the robust, widely-used High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly sensitive, specific Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
The choice between these methods is not arbitrary; it is driven by the specific demands of the analytical challenge at hand—be it routine quality control, trace-level impurity detection, or analysis within a complex biological matrix. This document moves beyond a simple listing of protocols to explore the causality behind experimental choices, grounding every recommendation in authoritative standards and field-proven insights. Every protocol described is designed as a self-validating system, ensuring that the data you generate is not only accurate but also defensible.[1][2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV stands as the workhorse for quality control labs worldwide. Its reliability, cost-effectiveness, and straightforward operation make it an ideal choice for quantifying this compound in bulk materials and formulated products where concentration levels are relatively high.
Causality of Experimental Design
The goal is to achieve a symmetric peak shape, baseline resolution from potential impurities, and a linear response across a defined concentration range.
-
Stationary Phase Selection : A C18 reversed-phase column is selected. The nonpolar C18 stationary phase effectively retains the moderately polar this compound, allowing for separation based on hydrophobicity. The use of modern, end-capped silica columns minimizes peak tailing, a common issue with acidic analytes.
-
Mobile Phase Composition : A mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) is employed. The acetonitrile acts as the organic modifier, controlling the retention time. The acidic buffer serves a critical dual purpose: it suppresses the ionization of the boronic acid's hydroxyl groups and the carboxylic acid moiety (if present as an impurity), leading to more consistent retention and improved peak shape.
-
UV Detection Wavelength : The phenyl ring and carbonyl group in the analyte's structure provide strong UV absorbance. A wavelength of approximately 230 nm is chosen to maximize the signal response, thereby enhancing sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Instrumentation : HPLC system with a UV-Vis detector, quaternary pump, and autosampler.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions :
-
Gradient : 10% B to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Diluent : 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Calibration Standards : Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution : Prepare a sample solution in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as detecting trace-level impurities, quantification in complex matrices (e.g., biological fluids), or dose formulation analysis, UPLC-MS/MS is the superior choice.[3] It overcomes the limitations of UV detection, providing definitive identification and quantification based on mass-to-charge ratio.
Causality of Experimental Design
The primary challenge in the mass spectrometry of boronic acids is their propensity to form cyclic anhydrides (boroxines) or solvent adducts, which can complicate analysis.[4] The experimental design is tailored to mitigate these issues and maximize sensitivity.
-
UPLC System : The use of sub-2 µm particle columns provides significantly higher resolution and faster analysis times (often under 5 minutes) compared to traditional HPLC.[4] This high-efficiency separation is crucial for resolving the analyte from closely related impurities.
-
Ionization Source : Electrospray Ionization (ESI) in negative mode is often optimal. The boronic acid moiety can be deprotonated to form a stable [M-H]⁻ ion, which provides a strong and consistent signal for quantification.
-
Tandem Mass Spectrometry (MS/MS) : Analysis is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the [M-H]⁻ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is exceptionally selective, effectively filtering out all chemical noise from the matrix and ensuring only the analyte of interest is detected.[5]
Experimental Workflow: UPLC-MS/MS
Caption: Workflow for this compound quantification by UPLC-MS/MS.
Detailed Protocol: UPLC-MS/MS
-
Instrumentation : UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Column : UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Ammonia in Water. (Ammonia helps promote negative ionization).
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions :
-
Gradient : 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 0.5 minutes. Total run time: 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : ESI Negative.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : The specific precursor [M-H]⁻ and product ion transitions for this compound must be determined experimentally via infusion and optimization.
-
-
Sample Preparation :
-
Diluent : 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution : Prepare a 100 µg/mL stock solution in diluent.
-
Calibration Standards : Perform serial dilutions to prepare calibration standards appropriate for the expected sample concentration, typically in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution : Prepare the sample to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter.
-
Cross-Validation & Performance Comparison
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6] The validation is performed according to International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[7][8] Cross-validation can be used to show that two or more analytical procedures can be used for the same intended purpose by demonstrating that they meet the same predefined performance criteria.[7][9]
The following table summarizes the expected performance characteristics for the two methods, based on typical results for boronic acids and related compounds found in the literature.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | ICH Acceptance Criteria (Typical) |
| Specificity/Selectivity | Demonstrates baseline resolution from known impurities and matrix components. | No interference at the specific MRM transition of the analyte. Highly selective. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.99 |
| Range | 1 - 150 µg/mL | 0.1 - 100 ng/mL | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0%[4] | Typically 80-120% for assay of a drug substance.[5] |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | For an assay, RSD ≤ 2% is common.[10] Higher for trace analysis. |
| LOD (Limit of Detection) | ~100 ng/mL | ~0.05 ng/mL | Typically determined at a signal-to-noise ratio of 3:1.[11] |
| LOQ (Limit of Quantitation) | ~300 ng/mL | ~0.1 ng/mL[12] | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), flow rate (±5%). | Unaffected by minor changes in mobile phase composition, column temperature, flow rate. | The reliability of an analysis with respect to deliberate variations in method parameters.[13] |
Expert Discussion and Recommendations
As a Senior Application Scientist, my guidance hinges on the principle of "fitness for purpose."[8] Neither method is universally "better"; they are tools designed for different tasks.
-
Choose HPLC-UV for Routine Quality Control : For release testing of bulk drug substances or finished products where the analyte concentration is high and the matrix is simple, HPLC-UV is the optimal choice. It is cost-effective, robust, and provides excellent accuracy and precision for its intended purpose. Its operational simplicity makes it easy to transfer between labs.
-
Choose UPLC-MS/MS for High Sensitivity and Specificity Applications : When the analytical question involves trace-level quantification, such as identifying genotoxic impurities, performing pharmacokinetic studies, or analyzing dose formulations where excipients might interfere with UV detection, UPLC-MS/MS is indispensable.[5][14] Its superior sensitivity (often 1000-fold greater than UV) and unparalleled selectivity justify the higher capital and operational costs. The short run times also offer a significant advantage for high-throughput analysis.[4]
Conclusion
The cross-validation of analytical methods for this compound requires a clear understanding of the analytical objective. A robust HPLC-UV method serves as a reliable and economical tool for routine quantification and quality control. In contrast, a highly sensitive and selective UPLC-MS/MS method is essential for trace-level analysis and applications requiring unambiguous identification in complex environments. By selecting the appropriate technique based on the specific requirements for sensitivity, selectivity, and sample matrix, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data, underpinning the quality and safety of the final pharmaceutical product.[15]
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. validate analysis methods: Topics by Science.gov [science.gov]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. e-b-f.eu [e-b-f.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. jespublication.com [jespublication.com]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 15. particle.dk [particle.dk]
A Senior Application Scientist's Guide to 3-Aminocarbonylphenylboronic Acid in Advanced Synthetic Pathways
For the discerning researcher in pharmaceutical and materials science, the selection of a boronic acid for cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and downstream processing. This guide provides an in-depth technical assessment of 3-Aminocarbonylphenylboronic acid, presenting a comparative analysis against its structural analogs, 3-carboxyphenylboronic acid and 3-aminophenylboronic acid, within the context of Suzuki-Miyaura coupling and the synthesis of bioactive molecules.
Introduction: The Strategic Importance of the Aminocarbonyl Moiety
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, primarily utilized for the formation of carbon-carbon bonds.[1] Its structure, featuring a boronic acid group for coupling and a primary amide, offers a unique combination of reactivity and functionality. The amide group can act as a hydrogen bond donor and acceptor, a feature often exploited in drug design to enhance binding affinity to biological targets. This reagent has been instrumental in the synthesis of a variety of inhibitors, including those for phosphodiesterase 10A (PDE10A), Tpl2 kinase, and STAT3 protein.[1]
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The choice of boronic acid is pivotal and is often a balance between reactivity, stability, and the electronic properties of its substituents.
Physicochemical and Reactivity Profile
| Property | This compound | 3-Carboxyphenylboronic Acid | 3-Aminophenylboronic Acid |
| Synonym | 3-(dihydroxyboranyl)benzamide | 3-Boronobenzoic acid | m-Aminophenylboronic acid |
| Molecular Formula | C₇H₈BNO₃ | C₇H₇BO₄ | C₆H₈BNO₂ |
| Molecular Weight | 164.95 g/mol | 165.95 g/mol | 136.95 g/mol |
| Appearance | White to off-white powder | Grayish-white crystalline solid | Off-white to light brown powder |
| Melting Point | 221-226 °C | 243-247 °C | ~170 °C (decomposes) |
| Solubility | Soluble in methanol | Soluble in some organic solvents and aqueous basic solutions | Soluble in polar organic solvents |
| Electronic Effect of Substituent | Weakly electron-withdrawing | Moderately electron-withdrawing | Electron-donating |
| Reactivity in Suzuki Coupling | Generally moderate | Generally more reactive, but can be less stable | Generally less reactive, but more stable |
| Handling | Generally stable | Can be challenging due to potential for dehydration to form boroxines | Prone to oxidation |
Causality Behind Experimental Choices: A Deeper Look at Reactivity
The electronic nature of the substituent at the meta-position to the boronic acid group significantly influences the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
3-Carboxyphenylboronic Acid : The carboxylic acid is an electron-withdrawing group, which increases the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation. This often leads to higher reactivity and faster reaction times.[2] However, the acidic proton can interfere with basic catalysts and reagents, and the compound is prone to dehydration to form cyclic anhydrides (boroxines), which can complicate stoichiometry and reduce reactivity.[2]
-
3-Aminophenylboronic Acid : The amino group is electron-donating, which can decrease the Lewis acidity of the boron and potentially slow the transmetalation step. While generally more stable than its carboxylic acid counterpart, it can be susceptible to oxidation.
-
This compound : The amide group is generally considered to be weakly electron-withdrawing. This provides a balanced electronic profile, offering good reactivity without the pronounced handling challenges associated with the free carboxylic acid. The amide functionality is also generally more robust and less likely to interfere with the basic conditions of the Suzuki-Miyaura reaction compared to a carboxylic acid.
Application in the Synthesis of Bioactive Molecules: A Case Study in STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology.[4] The development of small molecule inhibitors of STAT3 is an active area of research, and Suzuki-Miyaura coupling is a key strategy for synthesizing the biaryl scaffolds common in these inhibitors.
The aminocarbonyl group of this compound is particularly advantageous in this context. It can mimic the peptide backbone and form crucial hydrogen bonds within the STAT3 SH2 domain, a key protein-protein interaction site. This was exemplified in the development of peptidomimetic STAT3 inhibitors where the biphenyl core, often constructed via Suzuki coupling, is critical for high-affinity binding.
Below is a diagram illustrating the logical workflow for the synthesis of a hypothetical STAT3 inhibitor using this compound.
References
A Senior Application Scientist's Guide to Isotopic Labeling Studies with 3-Aminocarbonylphenylboronic Acid
Introduction: Unveiling a Novel Tool for Isotopic Labeling
In the dynamic landscape of proteomics, metabolomics, and drug development, the ability to trace and quantify biomolecules with high precision is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier isotopes, has become a cornerstone of modern analytical science, particularly in mass spectrometry-based workflows.[1][2] This guide introduces 3-Aminocarbonylphenylboronic acid, a readily available chemical entity, as a versatile and potentially powerful tool for isotopic labeling studies.
While the direct application of this compound for isotopic labeling is an emerging area, its unique chemical properties—specifically the reactivity of the boronic acid moiety—present several compelling strategies for researchers. This guide will provide an in-depth exploration of these strategies, comparing them with established methods and offering detailed experimental protocols to empower researchers to explore this novel approach. We will delve into both the use of its natural isotopic signature and its potential as a carrier for synthetically introduced heavy isotopes.
Part 1: The Core Chemistry: Leveraging the Boronic Acid Moiety for Labeling
The utility of this compound in labeling studies is centered on the reversible covalent interaction between its boronic acid group and molecules containing cis-1,2- or cis-1,3-diols.[3][4] This interaction is particularly relevant for the study of glycoproteins, ribonucleosides, and certain metabolites, which frequently feature these diol functionalities. This inherent specificity allows for targeted labeling and enrichment of these important classes of biomolecules from complex biological samples.[5][6]
Strategy A: Harnessing Boron's Natural Isotopes for Qualitative and Quantitative Analysis
A unique and elegant approach to isotopic labeling with this compound does not require any synthetic modification of the reagent itself. Instead, it leverages the natural abundance of boron's two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%). When a molecule is tagged with a boronic acid-containing reagent, it acquires a distinctive isotopic signature in the mass spectrometer. This signature appears as a pair of peaks separated by approximately 0.996 Da, with a characteristic intensity ratio of about 1:4 (¹⁰B-containing molecule to ¹¹B-containing molecule).[7][8][9] This provides a powerful method for selectively identifying and confirming the presence of diol-containing molecules in a complex mixture.
This "boron isotope tag-assisted" method can be used for both qualitative discovery of novel diol-containing metabolites and for relative quantification by comparing the intensities of the characteristic peak pairs across different samples.
Experimental Workflow: Boron Isotope Tag-Assisted Labeling
Caption: Workflow for boron isotope tag-assisted labeling.
Protocol 1: Labeling of cis-Diol-Containing Metabolites with this compound
-
Sample Preparation:
-
Lyophilize 100 µL of your biological sample (e.g., plasma, urine, or cell culture supernatant).
-
Reconstitute the dried sample in 100 µL of a solution containing 10 mg/mL this compound in an 80:20 (v/v) acetonitrile/water mixture.
-
Add 10 µL of 200 mM pyridine to catalyze the reaction.
-
-
Labeling Reaction:
-
Vortex the mixture for 1 minute.
-
Incubate at 45°C for 60 minutes to facilitate the formation of boronate esters.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject 5 µL of the sample onto a suitable liquid chromatography (LC) column (e.g., a C18 column for general metabolite profiling).
-
Perform high-resolution mass spectrometry in full scan mode, ensuring sufficient resolution to distinguish the ¹⁰B and ¹¹B isotopic peaks.
-
-
Data Analysis:
-
Process the raw data using an appropriate software package.
-
Screen for precursor ions that exhibit a mass difference of approximately 0.996 Da and a peak intensity ratio of roughly 1:4.
-
Fragment the identified precursor ions (MS²) to obtain structural information and confirm the identity of the labeled metabolite.[7][8]
-
Strategy B: A Novel Probe for Tracking Isotopically Labeled Oxidants
Recent research has demonstrated that phenylboronic acids can act as effective probes for detecting and identifying reactive oxygen and nitrogen species (ROS/RNS).[10] The underlying mechanism involves the oxidation of the boronate group to a phenol. Crucially, the oxygen atom incorporated into the resulting phenol originates from the oxidant itself. This provides a powerful tool for mechanistic studies. If one uses an isotopically labeled oxidant (e.g., H₂¹⁸O₂), the resulting phenol will carry the ¹⁸O label, which can be readily detected by a +2 Da mass shift in the mass spectrometer.
Therefore, this compound can be employed as a trapping agent to study oxidative stress, allowing researchers to trace the origin of the oxygen atoms involved in these damaging biological processes.
Reaction Diagram: Trapping of ¹⁸O-Labeled Peroxide
Caption: Oxidation of the boronic acid by a labeled oxidant.
Part 2: A Comparative Analysis with Established Isotopic Labeling Methods
While this compound presents exciting new possibilities, it is essential to evaluate its potential performance against well-established, validated techniques.
| Labeling Strategy | Target Molecules | Principle | Advantages | Disadvantages |
| This compound (Natural Isotope Tag) | cis-Diol containing molecules (glycoproteins, RNA, metabolites) | Covalent labeling of diols, detection of natural ¹⁰B/¹¹B isotope pattern.[7][8] | Simple, single-reagent labeling; provides a unique and highly specific signature for identification. | Limited to diol-containing molecules; natural isotope pattern may be less precise for quantification than synthetic isotope labeling. |
| Enzymatic Labeling of N-Glycans (¹⁸O-water) | N-glycans | PNGase F-mediated cleavage of N-glycans in the presence of H₂¹⁸O, incorporating two ¹⁸O atoms into the reducing end of the glycan.[5][6] | Highly specific for N-glycans; provides a distinct +4 Da mass shift. | Requires enzymatic reaction and specific conditions; not applicable to other types of molecules. |
| Reductive Amination of Glycans | Released glycans | Chemical reaction between a primary amine-containing label and the reducing end of a glycan. | Can be used with a wide variety of isotopic labels for multiplexed quantification; stabilizes sialic acid groups. | Requires prior release of glycans from the protein; reaction conditions need optimization. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | Primary amines (N-terminus and lysine side chains of peptides) | Chemical labeling of peptides with tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS2 scan.[11] | Allows for high-level multiplexing (up to 18-plex with TMTpro); widely used and well-supported by data analysis software. | Primarily targets peptides, not intact glycoproteins or metabolites; can suffer from ratio compression. |
Part 3: The Future: Synthetically Labeled this compound (A Hypothetical Protocol)
To unlock the full quantitative potential of this compound, a "heavy" version of the molecule could be synthesized, incorporating stable isotopes such as ¹³C or ¹⁵N. While not yet commercially available, a plausible synthetic route could be adapted from known methods for synthesizing related compounds.[12] For instance, starting with ¹⁵N-labeled 3-nitroaniline would introduce a heavy isotope into the molecule.
A hypothetical workflow using such a reagent would involve:
-
Paired Labeling: Labeling one sample with the standard ("light") this compound and another with the synthetically created "heavy" version.
-
Mixing: Combining the labeled samples in a 1:1 ratio.
-
LC-MS Analysis: Analyzing the mixed sample by LC-MS.
-
Quantification: Identifying paired "light" and "heavy" peaks for each labeled molecule and calculating the ratio of their intensities to determine the relative abundance of the target molecule in the original samples.
This approach would combine the diol-specificity of the boronic acid with the high quantitative accuracy of stable isotope dilution mass spectrometry.
Workflow for Quantitative Analysis with a "Heavy" Boronic Acid Label
Caption: Quantitative workflow using light and heavy boronic acid labels.
Conclusion: A Promising New Frontier in Isotopic Labeling
This compound stands as a promising and versatile reagent for isotopic labeling studies. Its inherent ability to selectively target cis-diol-containing biomolecules opens up new avenues for research, particularly in the fields of glycoproteomics and metabolomics. The strategy of leveraging boron's natural isotopic abundance is a simple yet powerful method for identifying target molecules, while its potential use as a trapping agent for labeled oxidants provides a valuable tool for mechanistic studies. The future development of synthetically labeled "heavy" versions of this reagent will further enhance its utility, enabling precise and accurate quantification. As a Senior Application Scientist, I encourage the research community to explore the potential of this accessible and multifunctional compound to advance our understanding of complex biological systems.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]
- 5. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tracking isotopically labeled oxidants using boronate-based redox probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Aminocarbonylphenylboronic Acid
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity and laboratory safety. 3-Aminocarbonylphenylboronic acid (CAS No. 351422-73-6) is a valuable reagent, frequently employed in Suzuki cross-coupling reactions and the synthesis of various enzyme inhibitors.[1][2] However, its lifecycle within the laboratory does not end after its use in a reaction. Its proper disposal is a critical final step that ensures the safety of personnel, protects the environment, and maintains institutional compliance.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering the causal logic behind each step, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is not benign; it is classified as acutely toxic if swallowed and requires careful handling.[1][3][4][5]
The primary step in waste management is "hazardous waste determination," a process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Based on its known properties, this compound waste must be treated as hazardous chemical waste.
Table 1: Key Properties and Hazards of this compound
| Property | Value / Classification | Source |
| CAS Number | 351422-73-6 | [1] |
| Molecular Formula | C₇H₈BNO₃ | [1] |
| Physical Form | Powder / Solid | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted with an unwavering commitment to safety. This begins with establishing the correct engineering controls and utilizing appropriate PPE as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10]
-
Engineering Controls : All handling of this compound waste, particularly the solid powder and the initial rinsing of containers, must be performed within a certified chemical fume hood.[11] This minimizes the risk of inhaling the powder.
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Eye Protection : Safety goggles or a face shield are mandatory.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[1][12]
-
Respiratory Protection : For handling bulk powder or in situations where dust may be generated, a NIOSH-approved N95 dust mask is required.[1]
-
Protective Clothing : A lab coat must be worn to prevent skin contact.[11]
-
Part 3: The Core Disposal Protocol: A Step-by-Step Methodology
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[11][13] The following protocol outlines the systematic approach for its safe collection and disposal.
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions that can occur when incompatible materials are mixed.[7][12]
-
Action : Designate a specific hazardous waste container solely for this compound and its directly associated waste (e.g., contaminated weigh paper, pipette tips).
-
Causality : Do not mix this waste stream with other chemicals, especially strong oxidizing agents or strong bases, which are listed as incompatible materials.[13] Mixing boronic acids with other waste streams without explicit permission from your institution's Environmental Health and Safety (EHS) office is a serious compliance and safety violation.[12]
Step 2: Containerization
Proper containment is essential to prevent leaks and environmental release.[6][14]
-
Action : Use only chemically compatible containers with secure, sealable lids. For liquid waste, ensure the container is designed for liquids and will not leak.
-
Causality : Containers must be kept closed at all times except when adding waste.[6] This is a primary EPA regulation to prevent the release of vapors and to avoid spills.
Step 3: Labeling
Accurate labeling is a critical component of the "cradle-to-grave" hazardous waste management system.[6] It communicates the container's contents and associated hazards to all personnel.
-
Action : Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 351422-73-6
-
Associated Hazards: "Harmful if Swallowed," "Irritant"
-
For solutions, include the solvent and approximate concentration.[12]
-
Step 4: Managing Different Waste Forms
Your waste stream will likely consist of more than just the pure chemical.
-
Solid Waste : Collect unused reagent, reaction byproducts, and contaminated consumables (e.g., gloves, weigh boats, wipers) in your designated solid waste container.
-
Liquid Waste : If this compound is in solution, collect it in a separate, clearly labeled container for liquid hazardous waste.[11]
-
Sharps Waste : Contaminated needles or razor blades should be placed in a designated sharps container for hazardous chemical waste.
Step 5: Decontamination of Empty Containers
Residual amounts of chemical in "empty" containers are still considered hazardous waste.
-
Action : In a chemical fume hood, perform a triple rinse of the empty container with a suitable solvent (e.g., methanol or the solvent used in the experiment).
-
Causality : The first rinseate, which will contain the highest concentration of the residual chemical, must be collected and disposed of as liquid hazardous waste .[11] Subsequent rinseates should also be collected. After rinsing and air-drying completely, deface the original label, and the container can then be disposed of as regular laboratory glassware or plastic.[11]
Step 6: Temporary Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][14]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA.
-
Causality : This area must be secure, well-ventilated, and away from incompatible materials to prevent accidents and unauthorized access.[11]
Step 7: Final Disposal
The final step is the transfer of custody to authorized personnel.
-
Action : Arrange for pickup of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
Causality : These entities are trained and permitted to transport and manage the final treatment and disposal of the waste in accordance with all federal and state regulations.[7]
Part 4: Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the decision-making and operational flow for proper disposal.
Caption: Decision tree for waste characterization.
Caption: Procedural workflow for disposal.
Part 5: Regulatory Framework and Institutional Responsibility
Adherence to this protocol is not just a best practice; it is a legal requirement.
-
OSHA (29 CFR 1910.1450) : The "Lab Standard" requires employers to create a Chemical Hygiene Plan (CHP) .[15] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals. Your institution's CHP is the primary document governing your laboratory's specific procedures.[8]
-
EPA (40 CFR Parts 260-262) : The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6] This includes generation, transportation, treatment, storage, and disposal. Your actions in the lab are the first and most critical link in this chain.
Ultimately, the responsibility for proper waste disposal begins with the individual researcher and is managed by the institution. Always consult your EHS department for specific guidance, as institutional policies and local regulations may have additional requirements.[12] By diligently following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the high standards of the scientific community.
References
- 1. This compound 351422-73-6 [sigmaaldrich.com]
- 2. This compound CAS#: 351422-73-6 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. osha.gov [osha.gov]
Personal protective equipment for handling 3-Aminocarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational directives for the handling of 3-Aminocarbonylphenylboronic acid (CAS No. 351422-73-6). As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven experience to ensure the highest standards of laboratory safety and experimental integrity. Adherence to these protocols is critical for mitigating risks and ensuring a safe research environment.
Hazard Identification and Risk Assessment
This compound is a powdered solid that requires careful handling to prevent inhalation and direct contact.[1][2] The primary documented hazard is that it is harmful if swallowed.[1] While specific data for skin and eye irritation is not fully detailed for this exact compound, analogous boronic acid derivatives are known to cause skin, eye, and respiratory tract irritation.[3] Therefore, a conservative approach, treating the compound as a potential irritant, is mandatory.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Skin and Eye Irritation: Direct contact may cause irritation.[3]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for dust generation, and the specific manipulations to be performed.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is required. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the primary method for preventing inhalation of airborne particles.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your last line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard. | Protects eyes from dust particles and potential splashes of dissolved compound.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately upon contamination. | Prevents skin contact with the compound.[5][7] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. | Protects skin from accidental spills and contact. |
| Respiratory Protection | When handling the solid compound outside of a fume hood, or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters is required.[1] | Minimizes the risk of inhaling hazardous dust particles. |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the safe procedure for weighing this compound and preparing a solution. This workflow is designed to minimize dust generation and prevent contamination.
Step-by-Step Protocol for Weighing and Dissolving:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clean the work surface within the fume hood.
-
Gather all necessary equipment: the container of this compound, a tared weighing boat or vial, spatulas, the desired solvent, and the destination flask.[8]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Weighing the Compound:
-
Place a tared weighing vessel on the analytical balance and record the zero reading. For highest accuracy and to minimize contamination, it is recommended to place the balance inside the fume hood if possible, away from direct air flow that could affect the reading.[9]
-
Alternatively, pre-weigh a covered vial on the benchtop, transfer the powder to the vial inside the fume hood, close the vial, and re-weigh it on the benchtop to determine the transferred mass.[2][9]
-
Inside the fume hood, carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing vessel.[8] Avoid generating dust by handling the powder gently.[2][4]
-
-
Preparing the Solution:
-
Place the destination flask, containing a portion of the desired solvent, inside the fume hood.[10]
-
Carefully add the weighed powder to the solvent in the flask.
-
Use a small amount of the solvent to rinse the weighing vessel and spatula to ensure a complete transfer of the compound.
-
Gently swirl the flask to dissolve the solid. If necessary, cap the flask and use a magnetic stirrer.
-
Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.[10]
-
-
Post-Handling:
-
Securely cap the stock solution and label it with the chemical name, concentration, date, and your initials.
-
Decontaminate the work area by wiping it down with a damp cloth.
-
Dispose of any contaminated disposable items (e.g., weighing boat, gloves) in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]
-
Workflow for Weighing and Dissolving this compound
References
- 1. This compound 351422-73-6 [sigmaaldrich.com]
- 2. ehso.emory.edu [ehso.emory.edu]
- 3. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
